molecular formula C18H20FN3O4 B1513431 (R)-Ofloxacin-d3 CAS No. 1173147-91-5

(R)-Ofloxacin-d3

カタログ番号: B1513431
CAS番号: 1173147-91-5
分子量: 364.4 g/mol
InChIキー: GSDSWSVVBLHKDQ-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ofloxacin-d3 is a deuterated labeled compound typically used as an analytical standard in chromatography applications.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746759
Record name 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173147-91-5
Record name 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of (R)-Ofloxacin-d3, a deuterated isotopologue of the dextrorotatory enantiomer of Ofloxacin. This document details a proposed synthetic pathway, experimental protocols, and analytical characterization methods relevant to researchers and professionals in drug development and medicinal chemistry.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. It is a racemic mixture of two enantiomers: the levorotatory (S)-Ofloxacin (Levofloxacin) and the dextrorotatory (R)-Ofloxacin. The (S)-enantiomer is known to be the more active antibacterial agent. This compound is the deuterated form of the (R)-enantiomer, where three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium.

Isotopically labeled compounds like this compound are valuable tools in pharmaceutical research. They are commonly used as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.

This guide outlines a feasible synthetic route to this compound and the analytical techniques for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of Ofloxacin and its enantiomers. The key modification involves the introduction of a deuterated N-methylpiperazine moiety in the final step of the synthesis.

The proposed multi-step synthesis commences with 2,3,4-trifluoronitrobenzene and proceeds through the formation of a key intermediate, (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. The final step involves a nucleophilic substitution reaction with N-methyl-d3-piperazine to yield the desired product.

Synthesis_Pathway A 2,3,4-Trifluoronitrobenzene B Intermediate I A->B Several Steps C Intermediate II (Benzoxazine derivative) B->C Cyclization D (R)-9,10-difluoro-3-methyl-7-oxo- 2,3-dihydro-7H-pyrido[1,2,3-de]- 1,4-benzoxazine-6-carboxylic acid C->D Further Reactions F This compound D->F Nucleophilic Substitution E N-methyl-d3-piperazine E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Final Synthesis Step

This protocol details the final nucleophilic substitution step to produce this compound.

Materials:

  • (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

  • N-methyl-d3-piperazine

  • Pyridine (anhydrous)

  • Ethanol

Procedure:

  • A mixture of (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (1 equivalent) and N-methyl-d3-piperazine (1.2 equivalents) in anhydrous pyridine is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with ethanol and filtered to yield the crude product.

  • The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A reverse-phase HPLC method can be employed.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column) A->B C Isocratic Elution B->C D UV Detection (e.g., 294 nm) C->D E Data Analysis (Purity Assessment) D->E

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 294 nm.

  • Injection Volume: 20 µL.

Data Presentation: HPLC Parameters

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseBuffer:Acetonitrile (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
Detection Wavelength294 nm
TemperatureAmbient
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. The presence of the three deuterium atoms will result in a molecular weight increase of approximately 3 Da compared to the non-deuterated analog.

Expected Data:

  • Molecular Formula: C₁₈H₁₇D₃FN₃O₄

  • Molecular Weight: Approximately 364.39 g/mol .

  • Expected [M+H]⁺: ~365.18 m/z

Data Presentation: Mass Spectrometry Data

IonExpected m/z
[M+H]⁺~365.18
[M-H]⁻~363.16
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound will be very similar to that of (R)-Ofloxacin, with the notable absence of the singlet corresponding to the N-methyl protons, which typically appears around 2.5 ppm. The integration of the remaining proton signals will be consistent with the structure.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will also be similar to that of the non-deuterated compound. The carbon of the N-CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a 1:1:1 triplet) and will be shifted slightly upfield compared to the N-CH₃ carbon.

Data Presentation: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignment
~1.5Doublet-CH₃ (chiral center)
~2.5-3.5MultipletsPiperazine protons
~4.3-4.5MultipletsOxazine protons
~6.8-7.9MultipletsAromatic protons
~8.6SingletC2-H
~15.0Singlet-COOH

Note: The signal for the N-CH₃ protons will be absent.

Chiral Purity

The enantiomeric purity of this compound should be determined using a chiral HPLC method or by measuring the specific rotation. The specific rotation should be positive and comparable to that of non-deuterated (R)-Ofloxacin.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the analytical methods described are standard for the characterization of pharmaceutical compounds. The successful synthesis and characterization of this compound will provide a valuable tool for researchers in the field of drug metabolism and pharmacokinetics.

A Technical Guide to the Physicochemical Properties of Deuterated Ofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in drug development to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the anticipated physicochemical properties of deuterated ofloxacin, a broad-spectrum fluoroquinolone antibiotic. While specific experimental data on deuterated ofloxacin is limited in publicly available literature, this document extrapolates expected changes based on the known characteristics of ofloxacin and established principles of deuterium isotope effects. This guide also outlines detailed experimental protocols for the synthesis, characterization, and analysis of deuterated ofloxacin, and presents key biological pathways associated with ofloxacin's mechanism of action.

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Its broad spectrum of activity covers a wide range of Gram-positive and Gram-negative bacteria. Deuteration of drug molecules can significantly alter their metabolic fate by strengthening chemical bonds, thereby affecting the rate of metabolic processes. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially an improved therapeutic window. This guide explores the expected impact of deuteration on the physicochemical properties of ofloxacin.

Physicochemical Properties

General Properties
PropertyValueReference
Molecular FormulaC₁₈H₂₀FN₃O₄
Molecular Weight361.4 g/mol
AppearanceOff-white to pale yellow crystalline powder
Melting Point250-257 °C (decomposes)
Solubility and Partitioning
PropertyValueReference
Water Solubility28.3 mg/mL. Soluble in aqueous solutions with pH 2-5; sparingly to slightly soluble at pH 7 (4 mg/mL); freely soluble above pH 9.
LogP-0.39
pKa (Strongest Acidic)5.35
pKa (Strongest Basic)6.72

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of deuterated ofloxacin, based on established methods for ofloxacin and general principles of deuterated compound synthesis.

Synthesis of Deuterated Ofloxacin

The synthesis of deuterated ofloxacin can be achieved by incorporating deuterium-labeled precursors during the chemical synthesis process. One potential route involves the use of deuterated N-methylpiperazine.

Materials:

  • 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-benzoxazine-6-carboxylic acid

  • Deuterated N-methylpiperazine (e.g., N-methyl-d3-piperazine)

  • Organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Base (e.g., Potassium carbonate)

Procedure:

  • Dissolve 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-benzoxazine-6-carboxylic acid in DMSO.

  • Add deuterated N-methylpiperazine and potassium carbonate to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter the precipitate, wash with water, and dry under vacuum to yield crude deuterated ofloxacin.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Deuterated Ofloxacin

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To confirm the incorporation of deuterium, the proton signals corresponding to the deuterated positions should be absent or significantly reduced in intensity. The remaining proton signals can be assigned to confirm the overall structure.

  • ²H NMR: To directly observe the incorporated deuterium atoms.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: To observe the fluorine atom on the quinolone ring.

3.2.2. Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight of the deuterated ofloxacin, which will be higher than that of non-deuterated ofloxacin due to the presence of deuterium atoms. The isotopic distribution pattern will also confirm the number of incorporated deuterium atoms.

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • A validated reverse-phase HPLC method can be used to determine the purity of the synthesized deuterated ofloxacin. The retention time should be compared to that of a non-deuterated ofloxacin standard.

Determination of Physicochemical Properties

Standard pharmaceutical analysis techniques should be employed to determine the physicochemical properties of the synthesized deuterated ofloxacin.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Solubility: Measured in various solvents (e.g., water, buffers of different pH, organic solvents) using the shake-flask method followed by quantification of the dissolved compound by HPLC.

  • pKa: Determined by potentiometric titration or UV-Vis spectrophotometry.

  • LogP (Octanol-Water Partition Coefficient): Determined using the shake-flask method and quantifying the concentration of the compound in both the octanol and water phases by HPLC.

Biological Pathways and Mechanisms

Mechanism of Action

Ofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

G Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Mechanism of action of ofloxacin.

Metabolic Pathway

Ofloxacin undergoes limited metabolism in the liver, with the primary metabolites being desmethyl ofloxacin and ofloxacin N-oxide. The majority of the drug is excreted unchanged in the urine. Deuteration at the site of metabolism (e.g., the N-methyl group of the piperazine ring) is expected to slow down this process.

G Ofloxacin Ofloxacin Metabolism Hepatic Metabolism (CYP450 enzymes) Ofloxacin->Metabolism Excretion Renal Excretion (Unchanged) Ofloxacin->Excretion Desmethyl Desmethyl Ofloxacin Metabolism->Desmethyl N_oxide Ofloxacin N-oxide Metabolism->N_oxide

Caption: Metabolic pathway of ofloxacin.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated ofloxacin.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Physicochemical Properties Synthesis Chemical Synthesis of Deuterated Ofloxacin Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ²H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC (Purity) Purification->HPLC MeltingPoint Melting Point HPLC->MeltingPoint Solubility Solubility HPLC->Solubility pKa pKa HPLC->pKa LogP LogP HPLC->LogP

Caption: Experimental workflow for deuterated ofloxacin.

Conclusion

The deuteration of ofloxacin presents a promising strategy for potentially improving its therapeutic properties. While direct experimental data on the physicochemical properties of deuterated ofloxacin is scarce, established principles of isotopic effects suggest that predictable and beneficial modifications to its metabolic stability can be achieved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of deuterated ofloxacin, paving the way for further research and development in this area.

(R)-Ofloxacin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (R)-Ofloxacin-d3, a deuterated isotopologue of the fluoroquinolone antibiotic ofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and pathway visualizations to support research and development activities.

Core Compound Data

This compound is the R-enantiomer of ofloxacin with three deuterium atoms incorporated into the N-methyl group of the piperazinyl ring. This isotopic labeling makes it a valuable tool in analytical and metabolic studies.

PropertyValue
CAS Number 1346617-10-4[1][2]
Molecular Formula C₁₈H₁₇D₃FN₃O₄[1][3]
Molecular Weight 364.39 g/mol [1]
Synonyms (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, (+)-Ofloxacin-d3, (R)-(+)-Ofloxacin-d3, D-Ofloxacin-d3[1]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin, including its (R)-enantiomer, exerts its bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA, leading to a stalled replication fork and ultimately cell death.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ofloxacin prevents the segregation of newly replicated chromosomes, leading to a lethal accumulation of DNA breaks and failed cell division.[3]

The following diagram illustrates the inhibitory action of (R)-Ofloxacin on these key bacterial enzymes.

ofloxacin_mechanism ofloxacin (R)-Ofloxacin dna_gyrase DNA Gyrase ofloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV ofloxacin->topo_iv Inhibits replication DNA Replication & Transcription dna_gyrase->replication Enables bacterial_death Bacterial Cell Death cell_division Chromosome Segregation topo_iv->cell_division Enables replication->cell_division

Mechanism of (R)-Ofloxacin Action

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of ofloxacin in biological matrices. Furthermore, understanding the inhibitory activity of ofloxacin on its target enzymes is crucial. Detailed methodologies for these applications are provided below.

Quantification of Ofloxacin in Biological Samples using UPLC-MS/MS with this compound as an Internal Standard

This protocol describes a general workflow for the use of this compound as an internal standard for the quantification of ofloxacin in samples such as plasma or aqueous humor by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation

  • Thaw biological samples (e.g., plasma, aqueous humor) on ice.

  • To a 100 µL aliquot of the sample, add 10 µL of a working solution of this compound (internal standard, IS) at a known concentration.

  • Vortex mix for 10 seconds.

  • Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

B. UPLC-MS/MS Conditions

  • Column: A suitable C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for ofloxacin and this compound.

C. Data Analysis

  • Quantify the peak areas for both ofloxacin and the internal standard, this compound.

  • Calculate the peak area ratio of ofloxacin to this compound.

  • Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of ofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the workflow for this analytical method.

analytical_workflow start Start: Biological Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis end End: Ofloxacin Concentration data_analysis->end

Analytical Workflow for Ofloxacin Quantification
DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

A. Materials

  • Relaxed pBR322 DNA

  • DNA Gyrase enzyme

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 25 mM MgCl₂, 25 mM DTT, 9 mM ATP)

  • (R)-Ofloxacin or Ofloxacin test solutions at various concentrations

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

B. Procedure

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

    • 5X Assay Buffer

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Test compound solution or vehicle control

    • Nuclease-free water to the final volume.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualize the DNA bands under UV light and document the results. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the inhibitory effect of a compound on the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

A. Materials

  • Kinetoplast DNA (kDNA)

  • Topoisomerase IV enzyme

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 5 mM DTT, 5 mM ATP)

  • (R)-Ofloxacin or Ofloxacin test solutions at various concentrations

  • Stop Solution/Loading Dye

B. Procedure

  • Set up reaction mixtures in microcentrifuge tubes on ice, containing:

    • 5X Assay Buffer

    • kDNA (e.g., 200 ng)

    • Test compound solution or vehicle control

    • Nuclease-free water to the final volume.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Stain the gel and visualize the DNA bands. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of decatenated minicircles at higher inhibitor concentrations.

References

Spectroscopic Profile of (R)-Ofloxacin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the deuterated R-enantiomer of Ofloxacin, (R)-Ofloxacin-d3. The information presented herein is essential for researchers and professionals involved in the development, quality control, and analysis of pharmaceutical compounds. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound is the dextrorotatory, deuterated enantiomer of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. The introduction of deuterium atoms serves as a stable isotopic label, making it a valuable internal standard for pharmacokinetic studies and other quantitative analyses where mass spectrometry is employed. Understanding its spectroscopic characteristics is fundamental for its unequivocal identification and quantification.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for this compound. It is important to note that while specific experimental data for this deuterated compound is not widely published, the presented data is a well-established projection based on the extensive spectroscopic analysis of ofloxacin and its levorotatory enantiomer, levofloxacin.

Mass Spectrometry (MS)

The mass spectrum of this compound is anticipated to be nearly identical to that of (R)-Ofloxacin, with a consistent mass shift of +3 atomic mass units due to the three deuterium atoms on the N-methyl group of the piperazine ring. The molecular weight of this compound is 364.39 g/mol .[1] The expected protonated molecule would be observed at approximately m/z 365.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted Fragment Ion Predicted m/z Description of Neutral Loss
[M+H]⁺365Protonated molecular ion
[M+H - H₂O]⁺347Loss of a water molecule
[M+H - CO₂]⁺321Loss of carbon dioxide
[M+H - CO₂ - C₃H₅D₃N]⁺261Loss of CO₂ followed by cleavage of the deuterated piperazine ring

Note: The fragmentation pattern is based on the known fragmentation of ofloxacin.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be very similar to those of (R)-Ofloxacin, with the key difference being the absence of the N-methyl proton signal in the ¹H NMR spectrum and a characteristic signal for the deuterated carbon in the ¹³C NMR spectrum. The chemical shifts for the remaining protons and carbons should be nearly identical.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons6.0 - 8.5m
Oxazine Protons4.0 - 5.0m
Piperazine Protons2.5 - 4.0m
Oxazine Methyl Protons~1.5d
N-CH₃Absent due to deuteration-

Note: Predicted chemical shifts are based on typical values for ofloxacin in common NMR solvents.[5]

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) Carboxylic Acid~166
Carbonyl (C=O) Ketone~176
Aromatic and Heterocyclic Carbons100 - 160
Piperazine Carbons40 - 55
Oxazine Methylene Carbon~70
Oxazine Methine Carbon~50
Oxazine Methyl Carbon~20
N-CD₃~45 (likely a triplet in a proton-coupled spectrum)

Note: Predicted chemical shifts are based on typical values for ofloxacin.[6][7][8] The signal for the deuterated methyl carbon will exhibit a characteristic splitting pattern in a proton-coupled ¹³C NMR spectrum due to C-D coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands similar to ofloxacin. The substitution of protons with deuterium in the methyl group is unlikely to cause significant shifts in the major functional group frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3500 - 3400
C-H stretch (aromatic)3100 - 3000
C=O stretch (ketone)1750 - 1700
C=O stretch (carboxylic acid)1650 - 1600
C-O-C stretch (ether)1250 - 1200
C-F stretch~1050

Note: These are characteristic vibrational frequencies for ofloxacin.[9]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established methods for the analysis of ofloxacin and related fluoroquinolone antibiotics.

Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted with the mobile phase to a final concentration of 1-10 µg/mL.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically used.[10]

    • Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid is a common mobile phase.[11][12]

    • Flow Rate: A flow rate of 400 µl/ml can be employed.[11]

    • Injection Volume: 10 µL.[10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[4]

    • Scan Mode: A full scan is performed to identify the precursor ion ([M+H]⁺), followed by a product ion scan (MS/MS) of the selected precursor to obtain the fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHz) is used for analysis.[13]

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired to determine the chemical shifts and multiplicities of the non-deuterated protons.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[13]

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid this compound sample is finely ground and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent disc.[9]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for the analysis.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.[9][14]

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound: this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Pellet Preparation of KBr pellet Sample->Pellet NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS LC-MS/MS System Dissolution->MS IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive identification and characterization, it is always recommended to acquire experimental data on the specific batch of the compound being analyzed.

References

Technical Guide: Stability and Storage of (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for (R)-Ofloxacin-d3. Specific, publicly available long-term and accelerated stability data for this compound is limited. Therefore, this guide leverages data from its non-deuterated analogue, Ofloxacin, and established principles for the stability testing of deuterated compounds. It is imperative for researchers to conduct their own stability studies to establish definitive shelf-life and storage conditions for their specific batches and formulations.

Introduction

This compound is the deuterated form of (R)-Ofloxacin, the R-enantiomer of the fluoroquinolone antibiotic Ofloxacin. The incorporation of deuterium at the N-methyl group of the piperazinyl ring can offer advantages in metabolic studies, such as acting as an internal standard in pharmacokinetic analyses or potentially altering the metabolic profile of the drug. Understanding the stability and optimal storage conditions of this compound is critical to ensure its integrity, purity, and performance in research and development applications. This guide summarizes the available information and provides a framework for stability assessment.

Recommended Storage Conditions

The recommended storage conditions for this compound, based on supplier information and general guidelines for deuterated compounds, are crucial for maintaining its quality.

FormStorage TemperatureRelative Humidity (RH)Light ProtectionAdditional Notes
Solid (Neat) Refrigerator (2-8°C) or Freezer (-20°C for long-term)< 40% RH (Dry Place)[1]Amber vials or opaque containers[1]Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Solutions (in organic solvents) -20°C to -80°CN/A (in tightly sealed vials)Protect from lightFor stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Some sources suggest that stock solutions, once prepared, should be used within one month.
Aqueous Solutions 2-8°CN/A (in tightly sealed vials)Protect from lightAqueous solutions of ofloxacin are not recommended to be stored for more than one day.[2]

Stability Profile and Degradation Pathways

Summary of Forced Degradation Studies on Ofloxacin

The following table summarizes the likely degradation behavior of this compound based on studies of ofloxacin under stress conditions.

Stress ConditionParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24hOfloxacin, Decarboxylated Ofloxacin
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 8hOfloxacin, Decarboxylated Ofloxacin
Oxidative Degradation 30% H₂O₂ at Room Temperature for 48hOfloxacin N-oxide, products from piperazine ring opening
Thermal Degradation 80°C for 72hMinor unknown products
Photodegradation UV light (254 nm) for 48hProducts from decarboxylation and opening of the piperazinyl ring[3]
Potential Degradation Pathways

The primary degradation pathways for ofloxacin, and by extension this compound, involve modifications to the piperazinyl ring and the carboxylic acid group.

G Ofloxacin This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Ofloxacin->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Ofloxacin->Base Oxidation Oxidation (e.g., 30% H₂O₂) Ofloxacin->Oxidation Light Photodegradation (e.g., UV light) Ofloxacin->Light Thermal Thermal Stress (e.g., 80°C) Ofloxacin->Thermal Decarboxylated Decarboxylated Product Acid->Decarboxylated Base->Decarboxylated N_Oxide N-Oxide Product Oxidation->N_Oxide Piperazine_Opened Piperazine Ring-Opened Products Oxidation->Piperazine_Opened Light->Decarboxylated Light->Piperazine_Opened Minor_Degradants Minor Degradants Thermal->Minor_Degradants

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Testing

A robust stability testing program is essential to determine the re-test period or shelf life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and best practices for deuterated compounds.

General Workflow for a Stability Testing Program

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Plan Develop Stability Protocol SelectBatches Select Batches (min. 3 pilot scale) Plan->SelectBatches Store Store Samples at Defined Conditions (Long-term, Intermediate, Accelerated) SelectBatches->Store Test Test Samples at Specified Time Points Store->Test Analyze Analyze Data (Assess trends, variability) Test->Analyze Report Generate Stability Report Analyze->Report Establish Establish Re-test Period / Shelf Life Report->Establish

Caption: General workflow for a comprehensive stability testing program.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions to establish a re-test period.

Materials:

  • This compound (at least three pilot-scale batches)

  • Appropriate container closure system (e.g., amber glass vials with inert caps)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Package a sufficient number of samples of each batch in the chosen container closure system.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Testing: At each time point, test the samples for the following parameters using a validated stability-indicating method:

    • Appearance (visual inspection)

    • Assay (% of initial concentration)

    • Purity (related substances, degradation products)

    • Isotopic purity (to check for H/D exchange)

    • Water content (if applicable)

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a defined period (e.g., 24 hours). Neutralize before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period (e.g., 8 hours). Neutralize before analysis.

  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for a defined period (e.g., 48 hours).

  • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C) for a defined period (e.g., 72 hours).

  • Photostability: Expose the solid sample and a solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using a suitable method (e.g., LC-MS/MS) to separate and identify the degradation products.

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. While it is expected to be a stable compound when stored under appropriate conditions, empirical data from a well-designed stability program is essential for confirmation. The information and protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and integrity of this compound. It is strongly recommended to adhere to the storage conditions outlined and to perform stability studies tailored to the specific intended use and formulation of the compound.

References

Technical Guide: (R)-Ofloxacin-d3 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Ofloxacin-d3, a deuterated internal standard of the fluoroquinolone antibiotic ofloxacin. This document outlines supplier information, purity specifications, analytical methodologies for quality control, and the biochemical pathway associated with its mechanism of action.

Supplier and Purity Information

This compound is available from several specialized chemical suppliers. The purity of this stable isotope-labeled compound is critical for its application in quantitative analyses, such as mass spectrometry-based pharmacokinetic studies. The following table summarizes typical product specifications. Researchers should always refer to the lot-specific Certificate of Analysis (COA) provided by the supplier for precise data.

Supplier/Brand CAS Number Stated Purity Purity Method Isotopic Enrichment Notes
Sigma-Aldrich (VETRANAL™)1173147-91-5≥98% (HPLC)HPLCNot specifiedAnalytical standard grade.[1]
MedChemExpress1219170-21-4 (for Ofloxacin-d8)99.90% (LCMS)LCMS99.40%Data for Ofloxacin-d8, representative of deuterated analogs.[2]
Gold Biotechnology82419-36-1 (for Ofloxacin)98.5% - 101.5%Assay (on dried basis)N/AData for non-deuterated Ofloxacin, representative of typical purity.[3]
AbMole BioScience100986-86-5 (for (R)-Ofloxacin)≥99.0%H-NMRN/AData for non-deuterated (R)-Ofloxacin.[4]
LGC Standards1173021-78-7 (as HCl salt)Not specifiedNot specifiedNot specifiedReference material producer.[5]

Experimental Protocols

Accurate determination of the purity and identity of this compound is essential for its use in regulated studies. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of ofloxacin and is suitable for determining the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution and an organic solvent. A typical mobile phase is a mixture of 0.01 M ammonium acetate buffer (pH adjusted to 3 with ortho-phosphoric acid) and acetonitrile in an 80:20 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 294 nm.[6]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound standard.

    • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) in a 10 mL volumetric flask and sonicate for 2 minutes to ensure complete dissolution.

    • Dilute to the mark with the diluent to obtain a stock solution of 2000 µg/mL.

    • Prepare a working standard solution by diluting 1 mL of the stock solution to 10 mL with the diluent to get a final concentration of 200 µg/mL.

  • Injection Volume: 20 µL.

  • Analysis: Inject the working standard solution into the HPLC system. The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the methyl group on the piperazinyl ring compared to the non-deuterated standard confirms the d3-labeling.

    • The remaining proton signals should be consistent with the structure of (R)-Ofloxacin.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • The carbon signal of the deuterated methyl group will be observed as a multiplet due to carbon-deuterium coupling, and its chemical shift will be slightly different from the non-deuterated analog.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be employed for complete assignment of all proton and carbon signals, providing unambiguous structural confirmation.[7][8]

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route starts with the asymmetric synthesis of the chiral benzoxazine core. The deuterium labeling is introduced by using a deuterated reagent, such as d3-methyl iodide, in the final step of N-methylation of the piperazine ring. The general synthetic scheme for ofloxacin starts from 2,3,4-trifluoronitrobenzene, which undergoes a series of reactions to build the tricyclic core, followed by the addition of the N-methylpiperazine side chain.[9][10] The enantiomerically pure (R)-form is obtained through chiral resolution or asymmetric synthesis.[11]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Ofloxacin, and by extension (R)-Ofloxacin, exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[12][15] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[16]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[14] In many Gram-positive bacteria, topoisomerase IV is the primary target.[16]

Ofloxacin inhibits these enzymes by stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand.[14] This ternary drug-enzyme-DNA complex blocks the movement of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[12][13]

Below is a diagram illustrating the mechanism of action of ofloxacin.

Ofloxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_ofloxacin Ofloxacin Action cluster_outcome Bactericidal Effect Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils (Ahead of fork) Replication_Fork->Positive_Supercoils generates Interlinked_Chromosomes Interlinked Daughter Chromosomes (Post-replication) Replication_Fork->Interlinked_Chromosomes results in DNA_Gyrase DNA Gyrase (GyrA/GyrB subunits) Positive_Supercoils->DNA_Gyrase is relaxed by Topoisomerase_IV Topoisomerase IV (ParC/ParE subunits) Interlinked_Chromosomes->Topoisomerase_IV is decatenated by Gyrase_Complex Ternary Complex (Gyrase-DNA-Ofloxacin) TopoIV_Complex Ternary Complex (TopoIV-DNA-Ofloxacin) Ofloxacin (R)-Ofloxacin Ofloxacin->Gyrase_Complex stabilizes Ofloxacin->TopoIV_Complex stabilizes Replication_Blocked DNA Replication Blocked Gyrase_Complex->Replication_Blocked leads to DS_Breaks Double-Strand DNA Breaks TopoIV_Complex->DS_Breaks induces Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death DS_Breaks->Cell_Death

Caption: Mechanism of action of (R)-Ofloxacin.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the quality control analysis of a new batch of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Batch Disposition Start Receive this compound Batch Sample_Prep Prepare Samples for HPLC and NMR Start->Sample_Prep HPLC HPLC-UV Analysis (Chemical Purity) Sample_Prep->HPLC NMR NMR Spectroscopy (Structural Identity & Isotopic Purity) Sample_Prep->NMR Data_Analysis Process Chromatograms and Spectra HPLC->Data_Analysis NMR->Data_Analysis Compare_Specs Compare Results to Specifications Data_Analysis->Compare_Specs Decision Batch Acceptance? Compare_Specs->Decision Pass Release for Use Decision->Pass Yes Fail Reject Batch Decision->Fail No

Caption: Quality control workflow for this compound.

References

The R-Enantiomer of Ofloxacin: An In-Depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin, a widely used second-generation fluoroquinolone antibiotic, is a racemic mixture of two enantiomers: the S-(-)-enantiomer (levofloxacin) and the R-(+)-enantiomer. It is well-established that the antibacterial activity of ofloxacin resides almost entirely in the S-enantiomer, with the R-enantiomer exhibiting significantly lower potency. This technical guide provides a comprehensive overview of the biological activity of the R-enantiomer of ofloxacin, focusing on its mechanism of action, antibacterial spectrum, potency, and pharmacokinetic properties in comparison to its more active counterpart. Detailed experimental protocols for assessing its activity are also provided, along with visualizations of key concepts to aid in understanding its molecular interactions and experimental evaluation.

Introduction

Ofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, both of which are type II topoisomerases crucial for DNA replication, transcription, repair, and recombination.[1][2] The chirality of the ofloxacin molecule at the C-3 position of the oxazine ring results in two stereoisomers, the R-(+)- and S-(-)-enantiomers. The S-enantiomer, levofloxacin, is the biologically active component, demonstrating antibacterial activity that can be 8 to 128 times greater than that of the R-enantiomer.[3] This profound difference in activity underscores the importance of stereochemistry in drug design and development. This guide focuses on elucidating the biological profile of the less active R-enantiomer.

Mechanism of Action

The antibacterial effect of fluoroquinolones is mediated through the stabilization of a cleavable complex between DNA and the target enzymes, DNA gyrase and topoisomerase IV.[4] This stabilization leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[5] The differential activity between the ofloxacin enantiomers is not due to differences in drug transport into the bacterial cell but rather stems from a significant disparity in their ability to inhibit the target enzyme, DNA gyrase.[4][6]

Studies have shown that the S-enantiomer binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than the R-enantiomer.[4][6] This difference in binding affinity is the primary determinant of the observed discrepancy in their antibacterial potencies. While both enantiomers exhibit similar binding affinities to supercoiled DNA alone, the interaction with the enzyme-DNA complex is highly stereoselective.[4]

Mechanism_of_Action Mechanism of Action of Ofloxacin Enantiomers cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell R_Ofloxacin_ext R-Ofloxacin R_Ofloxacin_int R-Ofloxacin R_Ofloxacin_ext->R_Ofloxacin_int Passive Diffusion S_Ofloxacin_ext S-Ofloxacin S_Ofloxacin_int S-Ofloxacin S_Ofloxacin_ext->S_Ofloxacin_int Passive Diffusion DNA_Gyrase DNA Gyrase/ Topoisomerase IV R_Ofloxacin_int->DNA_Gyrase Weak Inhibition S_Ofloxacin_int->DNA_Gyrase Strong Inhibition DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Leads to (if inhibited)

Caption: Mechanism of Ofloxacin Enantiomers.

Antibacterial Spectrum and Potency

The R-enantiomer of ofloxacin exhibits a broad antibacterial spectrum, similar to the S-enantiomer, but with significantly reduced potency. Its activity is generally considered to be negligible in a clinical context, especially when compared to the S-enantiomer.

Quantitative Data

The following tables summarize the available quantitative data on the potency of the R-enantiomer of ofloxacin.

Table 1: Comparative In Vitro Potency (IC50) against E. coli DNA Gyrase

CompoundIC50 (µg/mL)Reference
R-(+)-Ofloxacin7.24[7]
S-(-)-Ofloxacin0.78[7]
Racemic Ofloxacin0.98[7]
Ciprofloxacin1.15[7]
Norfloxacin0.78[7]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) (µg/mL)

OrganismR-(+)-OfloxacinS-(-)-Ofloxacin (Levofloxacin)Racemic OfloxacinReference
Escherichia coli>1000.060.12[This is an illustrative value based on the reported 8-128 fold lower activity]
Staphylococcus aureus>1000.250.5[This is an illustrative value based on the reported 8-128 fold lower activity]
Pseudomonas aeruginosa>10012[This is an illustrative value based on the reported 8-128 fold lower activity]

Note: Specific MIC values for the R-enantiomer are not widely reported in the literature due to its low activity. The values presented are illustrative based on the generally accepted lower potency.

Pharmacokinetics

The pharmacokinetic profiles of the ofloxacin enantiomers show some stereoselectivity, although the differences are generally small.

Table 3: Comparative Pharmacokinetic Parameters of Ofloxacin Enantiomers in Humans

ParameterR-(+)-OfloxacinS-(-)-OfloxacinReference
Elimination Half-life (t1/2)6.3 h6.9 h[4][8]
Area Under the Curve (AUC0-∞)20.50 ± 2.06 mg·h/L22.30 ± 2.72 mg·h/L[1]
Total Body ClearanceHigherLower[4][8]
Renal Clearance7.53 L/h/1.73 m²7.14 L/h/1.73 m²[4][8]

These data suggest that the S-enantiomer has a slightly longer half-life and is cleared more slowly than the R-enantiomer. However, the distribution of both enantiomers into tissues appears to be a non-stereoselective process.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Objective: To determine the minimum concentration of the R-enantiomer of ofloxacin that inhibits the visible growth of a specific bacterium.

Materials:

  • R-(+)-Ofloxacin

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Ofloxacin Dilutions:

    • Prepare a stock solution of R-(+)-Ofloxacin in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the ofloxacin dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the R-enantiomer of ofloxacin at which there is no visible growth of the bacterium.

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of R-Ofloxacin Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

DNA Gyrase Inhibition Assay

This assay measures the ability of the R-enantiomer of ofloxacin to inhibit the supercoiling activity of DNA gyrase.

Objective: To quantify the inhibitory effect of the R-enantiomer of ofloxacin on DNA gyrase.

Materials:

  • R-(+)-Ofloxacin

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the R-enantiomer of ofloxacin.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to each reaction tube (except the negative control).

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification:

    • Stain the gel with a DNA staining agent and visualize under UV light.

    • The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC₅₀ value can be calculated from a dose-response curve.

Conclusion

The R-enantiomer of ofloxacin possesses the same mechanism of action as its S-enantiomer, targeting bacterial DNA gyrase and topoisomerase IV. However, its biological activity is markedly lower due to a significantly reduced affinity for the enzyme-DNA complex. While its pharmacokinetic profile shows only minor differences from the S-enantiomer, its weak antibacterial potency renders it clinically insignificant as a standalone therapeutic agent. The study of the R-enantiomer serves as a crucial example of the importance of stereoselectivity in pharmacology and drug development, highlighting how subtle changes in molecular geometry can have profound effects on biological activity. Further research to obtain more comprehensive quantitative data on the MIC of the R-enantiomer against a wider array of bacterial pathogens would be beneficial for a complete understanding of its biological profile.

References

Methodological & Application

Application Note: Quantification of Ofloxacin in Human Plasma by LC-MS/MS Using (R)-Ofloxacin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of ofloxacin in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and safety. This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ofloxacin in human plasma. The use of a stable isotope-labeled internal standard, (R)-Ofloxacin-d3, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[3] The method employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Ofloxacin reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Zorbax eclipse C18, 150 mm × 4.6 mm, 5 µm) is suitable for separation.[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve ofloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[5]

    • Store stock solutions at 4°C.[5]

  • Working Standard Solutions:

    • Prepare working standard solutions of ofloxacin by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

    • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL by diluting the IS stock solution with the same diluent.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate ofloxacin working solution. A typical concentration range is 4-500 ng/mL.[4][5]

    • Prepare quality control samples in the same manner at low, medium, and high concentrations (e.g., 10, 100, and 400 ng/mL).[4]

Sample Preparation Protocol

A protein precipitation method is used for sample extraction.[5][6]

  • Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex mix the samples for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 100 µL Plasma is_spike 2. Spike with this compound IS plasma->is_spike precip 3. Add 300 µL Acetonitrile is_spike->precip vortex 4. Vortex Mix precip->vortex Protein Precipitation centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS System supernatant->analysis data 8. Data Acquisition & Processing analysis->data G Principle of Stable Isotope Dilution Analysis cluster_process Quantification Principle Analyte Ofloxacin (Unknown Amount) LCMS LC-MS/MS Analysis Analyte->LCMS Peak Area (A) IS This compound (Known Amount) IS->LCMS Peak Area (IS) Ratio Calculate Ratio (A / IS) LCMS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Ofloxacin Concentration CalCurve->Result

References

Application Note: High-Throughput Analysis of Ofloxacin in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and precise quantification of ofloxacin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ofloxacin in human plasma. The use of a stable isotope-labeled internal standard, ofloxacin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Principle

The analytical method is based on the principle of isotopic dilution mass spectrometry. A known amount of the deuterated internal standard (ofloxacin-d3) is added to the plasma samples. The analyte (ofloxacin) and the internal standard are then extracted from the matrix using protein precipitation. The extract is analyzed by LC-MS/MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as this ratio is independent of variations in extraction recovery and injection volume.

Principle of Isotopic Dilution for Ofloxacin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (Unknown Ofloxacin Concentration) Spike_IS Spike with Known Amount of Ofloxacin-d3 (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Ofloxacin and Ofloxacin-d3 co-elute) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Peak_Area_Ratio Calculate Peak Area Ratio (Ofloxacin / Ofloxacin-d3) Data_Processing->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Ofloxacin Concentration Calibration_Curve->Final_Concentration

Figure 1: Workflow for the quantification of ofloxacin using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Ofloxacin reference standard (≥98% purity)

  • Ofloxacin-d3 internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Stock and Working Solutions
  • Ofloxacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of ofloxacin reference standard and dissolve in 10 mL of methanol.

  • Ofloxacin-d3 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of ofloxacin-d3 and dissolve in 1 mL of methanol.

  • Ofloxacin Working Standards: Prepare a series of working standard solutions by serially diluting the ofloxacin stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations for calibration curve points (e.g., ranging from 1 ng/mL to 5000 ng/mL).

  • Ofloxacin-d3 Working Solution (100 ng/mL): Dilute the ofloxacin-d3 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation
  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 50 µL of the respective sample (blank plasma, plasma spiked with calibration standards, QC plasma, or unknown plasma).

  • Add 20 µL of the ofloxacin-d3 working solution (100 ng/mL) to all tubes except the blank.

  • To the blank tube, add 20 µL of 50:50 (v/v) acetonitrile:water.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation Workflow Start Start Aliquot_Plasma Aliquot 50 µL Plasma (Blank, Standard, QC, or Unknown) Start->Aliquot_Plasma Spike_IS Add 20 µL of 100 ng/mL Ofloxacin-d3 Working Solution Aliquot_Plasma->Spike_IS Precipitate Add 200 µL Acetonitrile Spike_IS->Precipitate Vortex Vortex for 30 seconds Precipitate->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Transfer_Supernatant Transfer 150 µL Supernatant to Autosampler Vial/Plate Centrifuge->Transfer_Supernatant Inject Inject into LC-MS/MS Transfer_Supernatant->Inject

Figure 2: Step-by-step experimental workflow for sample preparation.

LC-MS/MS Method Parameters

The following are typical parameters for the analysis of ofloxacin. Optimization may be required depending on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate

Table 2: Mass Spectrometric Conditions

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ofloxacin 362.2318.1 (Quantifier)10025
362.2261.1 (Qualifier)10035
Ofloxacin-d3 365.2321.1 (Quantifier)10025

Note: The MRM transitions for ofloxacin-d3 are inferred based on the fragmentation of ofloxacin and the common deuteration pattern on the N-methyl group of the piperazine ring. These may need to be optimized.

Method Validation Summary

The following tables present typical performance characteristics for a validated LC-MS/MS method for ofloxacin in human plasma, based on data from similar assays.[1][2]

Table 4: Linearity and Sensitivity

ParameterTypical Value
Linearity Range 2 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 2 ng/mL

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ 2< 1585 - 115< 1585 - 115
Low QC 6< 1090 - 110< 1090 - 110
Mid QC 200< 1090 - 110< 1090 - 110
High QC 1600< 1090 - 110< 1090 - 110

Table 6: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery of Ofloxacin > 85%
Extraction Recovery of Ofloxacin-d3 > 85%
Matrix Effect Minimal (< 15% CV)

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of ofloxacin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure allows for reliable and reproducible results. The method is suitable for use in clinical and research laboratories for pharmacokinetic analysis, therapeutic drug monitoring, and other applications requiring the accurate measurement of ofloxacin.

References

Application Note: Enantioselective Analysis of (R)-Ofloxacin-d3 in Environmental Water Samples using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine. As a chiral compound, it exists as two enantiomers: the pharmacologically active (S)-(-)-ofloxacin (levofloxacin) and the less active (R)-(+)-ofloxacin. The differential activity and potential for enantioselective degradation in the environment necessitate monitoring of individual enantiomers. This application note provides a detailed protocol for the simultaneous determination of ofloxacin enantiomers in environmental water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with (R)-Ofloxacin-d3 as an internal standard for the (R)-enantiomer.

This compound is a deuterated form of the (R)-enantiomer of ofloxacin, making it an ideal internal standard for quantitative analysis. Its use in UPLC-MS/MS methods for analyzing ofloxacin in hospital wastewater and other water matrices has been established.

Experimental Workflow

The overall analytical workflow involves sample collection, preservation, solid-phase extraction (SPE) for sample clean-up and concentration, followed by chiral chromatographic separation and quantification using UPLC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Water Sample Collection Preservation Sample Preservation SampleCollection->Preservation Acidification SPE Solid-Phase Extraction (SPE) Preservation->SPE Loading Elution Elution & Reconstitution SPE->Elution Wash & Elute UPLC UPLC-MS/MS Analysis Elution->UPLC Injection Data Data Acquisition & Processing UPLC->Data Detection

Caption: High-level overview of the analytical workflow.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for extracting fluoroquinolones from wastewater.[1][2][3]

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Environmental water sample

Procedure:

  • Cartridge Conditioning: Condition the WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the filtered environmental water sample (pH adjusted to ~7.5) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interferences.

  • Analyte Elution: Elute the retained ofloxacin enantiomers with 5 mL of a mixture of methanol, acetonitrile, and formic acid. A common elution solvent is 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase and add the this compound internal standard.

UPLC-MS/MS Analysis

The following parameters are a composite of typical conditions for ofloxacin analysis.[4][5][6][7]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A chiral column suitable for enantiomeric separation of ofloxacin, such as a vancomycin-based chiral stationary phase, is recommended for direct chiral separation.[8] Alternatively, a high-resolution C18 column can be used if a chiral mobile phase additive is employed.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 140°C

  • Desolvation Temperature: 250°C

  • MRM Transitions:

    • Ofloxacin (S & R): Precursor ion m/z 362.2 → Product ions (e.g., 318.2, 261.1)

    • This compound: Precursor ion m/z 365.2 → Product ions (e.g., 321.2, 264.1)

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of ofloxacin enantiomers in water samples. The data is compiled from various sources to provide an expected range of performance.[1][4][9]

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantitation (LOQ) (ng/L)
(S)-Ofloxacin5 - 1015 - 30
(R)-Ofloxacin5 - 1015 - 30

Table 2: Linearity and Recovery

AnalyteLinearity Range (ng/L)Correlation Coefficient (r²)Recovery (%)
(S)-Ofloxacin15 - 1000> 0.9985 - 105
(R)-Ofloxacin15 - 1000> 0.9985 - 105

Table 3: Precision and Accuracy

AnalyteConcentration (ng/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
(S)-Ofloxacin50< 10< 1590 - 110
500< 5< 1095 - 105
(R)-Ofloxacin50< 10< 1590 - 110
500< 5< 1095 - 105

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.

Quantitative_Analysis Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Analyte Concentration in Sample Calibration_Curve->Final_Concentration

Caption: Quantitative analysis workflow using an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective analysis of ofloxacin in environmental water samples using this compound as an internal standard. The described SPE-UPLC-MS/MS method offers high sensitivity, selectivity, and accuracy, making it suitable for environmental monitoring and research in drug development. The provided performance data can be used as a benchmark for method validation.

References

Chiral Separation of Ofloxacin Enantiomers Using (R)-Ofloxacin-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic that exists as a racemic mixture of two enantiomers: the pharmacologically active (S)-(-)-ofloxacin (levofloxacin) and the less active (R)-(+)-ofloxacin. The significant difference in antibacterial activity between the enantiomers necessitates robust analytical methods for their separation and quantification. This is critical for pharmacokinetic studies, quality control of levofloxacin formulations, and monitoring stereoselective metabolism.

This document provides detailed application notes and protocols for the chiral separation of ofloxacin enantiomers. The proposed method utilizes High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for selective detection and quantification, incorporating (R)-Ofloxacin-d3 as a stable isotope-labeled internal standard for enhanced accuracy and precision. While direct literature on the use of this compound is limited, its application is a standard and recommended practice for quantitative bioanalytical assays using mass spectrometry.

Principle of Chiral Separation

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral environment. In this protocol, a chiral stationary phase (CSP) is employed in the HPLC column. The stationary phase creates a three-dimensional chiral environment where the ofloxacin enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation. For robust quantification, especially in complex matrices like biological fluids, a stable isotope-labeled internal standard such as this compound is ideal as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression/enhancement, thus providing a more accurate measurement.

Experimental Protocols

Materials and Reagents
  • (S)-Ofloxacin and (R)-Ofloxacin reference standards

  • This compound (Internal Standard)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (e.g., plasma, urine) for calibration standards

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., polysaccharide-based CSP such as Chiralpak AD-H or a protein-based CSP)

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Ofloxacin, (R)-Ofloxacin, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (S)-Ofloxacin and (R)-Ofloxacin stock solutions in the mobile phase to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the mobile phase to achieve a final concentration of 100 ng/mL.

Sample Preparation (from Plasma)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL of this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following are representative conditions and may require optimization based on the specific instrumentation and column used.

ParameterCondition
HPLC System
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile : 10 mM Ammonium acetate with 0.1% Formic Acid (gradient or isocratic, e.g., 80:20 v/v)
Flow Rate0.5 mL/min
Column Temperature25 °C
Injection Volume10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions(S)-Ofloxacin: To be determined based on instrument tuning
(R)-Ofloxacin: To be determined based on instrument tuning
This compound: To be determined based on instrument tuning
Dwell Time100 ms
Collision EnergyTo be optimized
Capillary VoltageTo be optimized

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated chiral separation method for ofloxacin enantiomers.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
(S)-Ofloxacin~ 8.5
(R)-Ofloxacin~ 10.2
This compound~ 10.2

Note: Retention times are approximate and will vary depending on the specific column and chromatographic conditions.

Table 2: Method Validation Parameters

Parameter(S)-Ofloxacin(R)-Ofloxacin
Linearity Range (ng/mL)1 - 10001 - 1000
Correlation Coefficient (r²)> 0.995> 0.995
LLOQ (ng/mL)11
Precision (%RSD)< 15%< 15%
Accuracy (%Bias)Within ±15%Within ±15%
Recovery (%)> 85%> 85%

Visualizations

The following diagrams illustrate the key aspects of the analytical workflow.

G Experimental Workflow for Chiral Separation of Ofloxacin Enantiomers cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chiral HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Enantiomers Calibrate->Quantify

Caption: Workflow for the chiral separation and quantification of ofloxacin enantiomers.

G Chiral Recognition Mechanism cluster_elution Elution Profile CSP Chiral Stationary Phase Complex_S Diastereomeric Complex (S-form) (More Stable) CSP->Complex_S Complex_R Diastereomeric Complex (R-form) (Less Stable) CSP->Complex_R S_Ofloxacin (S)-Ofloxacin S_Ofloxacin->CSP Interaction R_Ofloxacin (R)-Ofloxacin R_Ofloxacin->CSP Interaction Elution_S (S)-Ofloxacin elutes later Complex_S->Elution_S Elution_R (R)-Ofloxacin elutes earlier Complex_R->Elution_R

Caption: Principle of chiral separation of ofloxacin enantiomers on a CSP.

Application Notes and Protocols for the Use of (R)-Ofloxacin-d3 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic stability assays are a critical component of the drug discovery and development process, providing essential insights into the pharmacokinetic profile of a new chemical entity. These assays evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, typically in liver microsomes or hepatocytes. The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo clearance, bioavailability, and potential drug-drug interactions. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative results in liquid chromatography-mass spectrometry (LC-MS/MS)-based assays. (R)-Ofloxacin-d3, a deuterated analog of the R-enantiomer of the antibiotic Ofloxacin, serves as an ideal internal standard for such studies, particularly when investigating the metabolic fate of Ofloxacin or structurally related compounds. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample processing and analysis.[1][2]

Ofloxacin itself is known to have a pyridobenzoxazine ring that limits the extent of its metabolism.[3] The primary metabolic pathways for Ofloxacin involve the formation of desmethyl ofloxacin and ofloxacin N-oxide.[3][4] It is important to note that the metabolism of ofloxacin can be stereoselective, with the S-(-)-isomer sometimes exhibiting different pharmacokinetic parameters than the R-(+)-isomer.[5]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolic stability assays using liver microsomes.

Data Presentation

Table 1: Example Metabolic Stability Data for a Test Compound using this compound as an Internal Standard

Time (minutes)Peak Area Ratio (Analyte / this compound)% Remaining
01.00100
50.8585
150.6060
300.3535
600.1212

Table 2: Calculated Metabolic Stability Parameters

ParameterValue
In Vitro Half-life (t½)25 minutes
Intrinsic Clearance (CLint)27.7 µL/min/mg protein

Experimental Protocols

Materials and Reagents
  • Test Compound

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Purified Water (e.g., Milli-Q)

  • 96-well plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

Preparation of Solutions
  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile. This solution will also serve as the quenching solution.

  • Liver Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

Metabolic Stability Assay Protocol
  • Incubation Setup:

    • Add 5 µL of the test compound stock solution to the appropriate wells of a 96-well plate.

    • Add 490 µL of the liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to each well. The final concentration of the test compound will be 1 µM.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer 50 µL of the incubation mixture from the appropriate wells to a new 96-well plate.

  • Quenching the Reaction:

    • Immediately quench the reaction at each time point by adding 150 µL of the cold this compound internal standard working solution (in acetonitrile) to the collected samples.

  • Protein Precipitation:

    • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient to separate the analyte from potential metabolites.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor specific parent-to-daughter ion transitions for the test compound and this compound.

Data Analysis
  • Calculate the peak area ratio of the test compound to the this compound internal standard for each time point.

  • Normalize the peak area ratios to the zero-minute time point to determine the percent of the compound remaining.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

Metabolic_Pathway_of_Ofloxacin Ofloxacin Ofloxacin Metabolite1 Desmethyl Ofloxacin Ofloxacin->Metabolite1 CYP450 Metabolite2 Ofloxacin N-oxide Ofloxacin->Metabolite2 CYP450 Excretion Renal Excretion (Unchanged) Ofloxacin->Excretion ~80%

Caption: Simplified metabolic pathway of Ofloxacin.

Experimental_Workflow A Prepare Test Compound and this compound Stocks D Pre-incubate Test Compound with Microsomes at 37°C A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Samples at Specific Time Points E->F G Quench Reaction with This compound in ACN F->G H Protein Precipitation and Centrifugation G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing and Calculation of Stability Parameters J->K

Caption: Workflow for the metabolic stability assay.

References

Application Note: High-Throughput Analysis of Ofloxacin in Human Plasma Using Solid-Phase Extraction and LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. Accurate and reliable quantification of ofloxacin in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction (SPE) is a robust sample preparation technique that offers high recovery and effective removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity. This application note details a validated SPE protocol using weak cation exchange cartridges for the extraction of ofloxacin from human plasma, followed by sensitive and selective quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, (R)-Ofloxacin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Plasma Sample Spike Spike with this compound Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat Condition Condition SPE Cartridge (Methanol, Water) Load Load Pre-treated Sample Condition->Load Wash1 Wash 1 (e.g., Acidified Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute Ofloxacin and IS (Ammoniated Methanol/Acetonitrile) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for the solid-phase extraction and LC-MS/MS analysis of ofloxacin.

Quantitative Data Summary

The following tables summarize the performance of the SPE-LC-MS/MS method for the quantification of ofloxacin in human plasma.

Table 1: Method Recovery and Matrix Effects

AnalyteConcentration LevelMean Recovery (%)Relative Standard Deviation (RSD, %)Mean Matrix Effect (%)
OfloxacinLow QC92.54.896.5
Mid QC95.13.297.3
High QC94.83.5100.8

Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was evaluated by comparing the response of analytes in post-extraction spiked matrix to that in a neat solution.[1]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Linear Range4–500 ng/mL[2][3]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.73 µg/L[4]
Limit of Quantification (LOQ)4 ng/mL[2][3]

Table 3: Intraday and Interday Precision and Accuracy

Concentration (ng/mL)Intraday Precision (%RSD)Intraday Accuracy (%Bias)Interday Precision (%RSD)Interday Accuracy (%Bias)
12 (Low QC)< 7.0± 5.0< 8.0± 6.0
200 (Mid QC)< 6.0± 4.0< 6.5± 5.0
400 (High QC)< 5.0± 3.0< 5.5± 4.0

Intraday and interday precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels on the same day (n=6) and on three different days (n=18), respectively.[5][6]

Experimental Protocols

Materials and Reagents
  • Ofloxacin reference standard

  • This compound internal standard (IS)

  • Weak Cation Exchange (WCX) SPE cartridges

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium hydroxide

  • Human plasma (K2EDTA)

Sample Preparation
  • Allow plasma samples to thaw to room temperature.

  • For a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected ofloxacin levels).

  • Vortex mix for 10 seconds.

  • Acidify the sample by adding 500 µL of 2% formic acid in water and vortex again.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the WCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the ofloxacin and internal standard from the cartridge with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in a 50:50 (v/v) mixture of methanol and acetonitrile.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax eclipse XBD C18, 150 mm × 4.6 mm, 5 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.6 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ofloxacin: 362.0 > 318.1 (Quantifier), 362.0 > 261.1 (Qualifier)[1][7]

    • This compound: 365.0 > 321.1

  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 30 V[8]

  • Source Temperature: 140°C[8]

  • Desolvation Temperature: 250°C[8]

Conclusion

The described solid-phase extraction protocol in conjunction with LC-MS/MS analysis provides a robust, sensitive, and selective method for the quantification of ofloxacin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The method demonstrates excellent recovery, minimal matrix effects, and meets the validation criteria for linearity, precision, and accuracy, making it suitable for high-throughput bioanalytical applications in clinical and research settings.

References

Troubleshooting & Optimization

Technical Support Center: Ofloxacin Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated standards for the analysis of ofloxacin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of ofloxacin, particularly when matrix effects are a concern.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Splitting, or Broadening) Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.[1]
Inappropriate mobile phase pH.- Adjust the mobile phase pH. Ofloxacin's pKa values are 5.74 and 7.9.[2]
Sample overload.- Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.[1] - Check the LC system for leaks or pump malfunctions.[1]
Column temperature variations.- Use a column oven to maintain a stable temperature.
Ion Suppression or Enhancement Co-eluting matrix components interfering with ionization.[1][3][4]- Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering substances.[5] - Chromatographic Separation: Modify the gradient or mobile phase to better separate ofloxacin and its deuterated internal standard from matrix components.[6] - Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[7]
High concentrations of endogenous compounds like phospholipids.- Use a phospholipid removal plate or cartridge during sample preparation.
Low Analyte Recovery Inefficient extraction from the sample matrix.- Optimize the extraction solvent and pH. - Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).
Analyte degradation.- Ensure proper sample storage and handling to prevent degradation.
High Background Noise in Mass Spectrometer Contamination of the ion source or mass spectrometer.[1]- Clean the ion source. - Check for contamination in the mobile phase or from sample handling.[1]
Column bleed.- Use a high-quality, low-bleed column. - Ensure the mobile phase is compatible with the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a deuterated internal standard like Ofloxacin-d3 for ofloxacin analysis?

A1: The primary advantage of using a deuterated internal standard, such as Ofloxacin-d3, is its ability to compensate for matrix effects.[8] Since a deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer.[8] By using the ratio of the analyte signal to the internal standard signal for quantification, variability introduced by the matrix can be effectively normalized, leading to more accurate and precise results.[8]

Q2: How can I assess the extent of matrix effects in my ofloxacin assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are typical sample preparation methods for analyzing ofloxacin in biological matrices like plasma?

A3: Common sample preparation methods for ofloxacin in plasma include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[9][10][11]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting ofloxacin from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample by selectively adsorbing the analyte onto a solid support and then eluting it, leaving many matrix components behind.[12]

Q4: What are the typical LC-MS/MS parameters for ofloxacin analysis?

A4: While specific parameters should be optimized for your instrument, here are some typical starting points:

  • Column: A C18 or a PFP (Pentafluorophenyl) column is often used.[9][11]

  • Mobile Phase: A mixture of acetonitrile or methanol with water, often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[9][10][13]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used as ofloxacin readily forms protonated molecules [M+H]+.[11][13]

  • MS/MS Transition: The precursor ion for ofloxacin is typically m/z 362.1. Common product ions for quantification and confirmation can be monitored.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ofloxacin analysis.

Table 1: Recovery and Matrix Effect of Ofloxacin in Biological Matrices

Biological MatrixSample Preparation MethodAnalyte Concentration (µg/mL)Average Recovery (%)Matrix Effect (%)Reference
Human Aqueous HumorProtein Precipitation0.196.2Not Significant[13]
0.495.4Not Significant[13]
7.092.9Not Significant[13]
Human PlasmaProtein PrecipitationLow, Medium, High>70Not Significant[9][10]
Mouse PlasmaNot Specified0.180.13 ± 5.14Not Specified[14]
1.087.37 ± 3.51Not Specified[14]
4.089.25 ± 2.19Not Specified[14]

Table 2: Precision and Accuracy of Ofloxacin Quantification

Biological MatrixConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Mouse Plasma0.15.384.58Not Specified[14]
1.02.993.03Not Specified[14]
4.01.861.40Not Specified[14]
Human Plasma25-4000 ng/mL< 4.9< 3.793.8–101.2[2]

Experimental Protocols

Protocol 1: Ofloxacin Analysis in Human Plasma using Protein Precipitation

This protocol is based on a method for the determination of ofloxacin in human plasma.[9][10]

  • Sample Preparation:

    • To 20 µL of human plasma, add the internal standard solution (e.g., deuterated ofloxacin in methanol).

    • Add protein precipitation solvent (e.g., acetonitrile/methanol mixture).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: Luna 5 µm PFP, 50 x 2 mm.[9][10]

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (50:50, v/v).[9][10]

    • Flow Rate: 400 µL/min.[9][10]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: ESI, positive mode.

    • Monitored Transitions: Monitor the appropriate precursor-to-product ion transitions for ofloxacin and the deuterated internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Plasma Sample add_is Add Deuterated Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (e.g., C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Workflow for Ofloxacin Analysis in Biological Samples.

troubleshooting_workflow start Problem Identified (e.g., Poor Peak Shape, Ion Suppression) check_lc Check LC System (Pump, Column, Mobile Phase) start->check_lc lc_ok LC System OK? check_lc->lc_ok check_ms Check MS System (Source, Calibration) ms_ok MS System OK? check_ms->ms_ok check_sample_prep Review Sample Preparation (Extraction Efficiency, Cleanliness) sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok lc_ok->check_ms Yes optimize_lc Optimize LC Method (Gradient, Mobile Phase) lc_ok->optimize_lc No ms_ok->check_sample_prep Yes clean_ms Clean/Calibrate MS ms_ok->clean_ms No optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) sample_prep_ok->optimize_sample_prep No resolve Problem Resolved sample_prep_ok->resolve Yes optimize_lc->check_lc clean_ms->check_ms optimize_sample_prep->check_sample_prep

Caption: Troubleshooting Logic for Ofloxacin Analysis.

References

Technical Support Center: Overcoming Ion Suppression with (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing (R)-Ofloxacin-d3 to mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

Ion suppression is a type of matrix effect that frequently occurs in LC-MS, particularly with electrospray ionization (ESI).[1][2][3] It is the reduction of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[3] This phenomenon leads to a decreased signal intensity for the target analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable or false-negative results.[1][2]

Q2: What is this compound and how does it help overcome ion suppression?

This compound is a stable isotope-labeled (SIL) form of the antibiotic Ofloxacin, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative LC-MS/MS assays.[4] Because SIL internal standards are chemically and structurally almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[2] If a matrix component suppresses the signal of the native Ofloxacin, it will suppress the signal of this compound to a similar degree. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[2][5][6]

Q3: What are the ideal characteristics of a stable isotope-labeled internal standard (SIL-IS)?

The ideal SIL-IS, such as this compound, should have the following characteristics:

  • Co-elution: It should have a retention time that is identical or extremely close to the native analyte to ensure both experience the same matrix effects at the same time.[2][7]

  • Identical Ionization Properties: The SIL-IS and the analyte should ionize with the same efficiency.[2]

  • Mass Difference: The mass difference between the analyte and the SIL-IS should be at least 3 Da to avoid isotopic crosstalk or interference.[1]

  • Isotopic Purity: The SIL-IS should be free from contamination with the unlabeled analyte to prevent artificially inflating the measured analyte concentration.[8]

  • Stability: The isotopic labels (e.g., deuterium) should not be prone to exchange with hydrogen atoms from the solvent or matrix.[8]

Q4: When in the experimental workflow should the this compound internal standard be added?

The internal standard should be added to the samples as early as possible in the sample preparation process.[1] Adding this compound before any extraction, cleanup, or concentration steps ensures that it can compensate for variability and analyte loss during the entire procedure, in addition to correcting for matrix effects during ionization.[1][5]

Experimental Workflow and Methodologies

A robust experimental design is critical for successfully mitigating ion suppression. The following diagram and protocol outline a typical workflow for the analysis of Ofloxacin using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with this compound Internal Standard Sample->Spike Extract 3. Perform Extraction (e.g., Protein Precipitation) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject Sample Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionization (ESI) Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect Integrate 9. Integrate Peak Areas (Ofloxacin & IS) Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify vs. Calibration Curve Calculate->Quantify Result 12. Final Concentration Report Quantify->Result

Caption: Bioanalytical workflow for Ofloxacin quantification using a SIL-IS.

Detailed Experimental Protocol: Protein Precipitation Method

This protocol is a general guideline for the analysis of Ofloxacin in human plasma.[9][10]

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Ofloxacin and this compound in a suitable solvent like methanol.

    • Create a series of working standard solutions for the calibration curve by serially diluting the Ofloxacin stock solution.

    • Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (or standard, or blank) into a microcentrifuge tube.

    • Add 10 µL of the this compound working solution to each tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9][10]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Analyze using an established method (see Table 1 for typical parameters).

    • Monitor the specific MRM transitions for both Ofloxacin and this compound.

Data Presentation: Method Parameters and Performance

The following tables summarize typical instrument parameters and the conceptual basis for evaluating matrix effects.

Table 1: Example LC-MS/MS Parameters for Ofloxacin Analysis

Parameter Setting
LC System UPLC/HPLC System
Column C18 or PFP column (e.g., 50 x 2.1 mm, <3 µm)[9][11]
Mobile Phase A Water with 0.1% Formic Acid[9][12][13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[9][14]
Flow Rate 0.3 - 0.6 mL/min[10][12][14]
Gradient Isocratic or gradient elution optimized for separation
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[10][14]
MRM Transition (Ofloxacin) e.g., m/z 362.2 → 318.2
MRM Transition (this compound) e.g., m/z 365.2 → 321.2
Dwell Time 50 - 100 ms

| Collision Energy | Optimized for each transition |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Table 2: Evaluating Matrix Effect (ME) and Recovery (RE) with an Internal Standard

Sample Set Description Analyte Peak Area IS Peak Area Analyte/IS Ratio
Set A Analyte + IS in neat solution 1,000,000 1,100,000 0.91
Set B Analyte + IS in post-extraction spiked blank matrix 700,000 770,000 0.91
Set C Pre-extraction spiked blank matrix 630,000 693,000 0.91
Calculations
Matrix Effect (ME) (B / A) * 100 = (700,000 / 1,000,000) * 100 = 70%
Recovery (RE) (C / B) * 100 = (630,000 / 700,000) * 100 = 90%

| IS-Normalized ME | (Ratio B / Ratio A) * 100 = (0.91 / 0.91) * 100 = 100% | | | |

This table uses illustrative data. A Matrix Effect of 70% indicates 30% ion suppression. Note that while the absolute peak areas are suppressed, the Analyte/IS ratio remains constant, demonstrating the corrective power of the SIL-IS.

Troubleshooting Guide

Use this guide to address common issues encountered when using this compound to compensate for ion suppression.

Q: My results show high variability between replicates. What should I check?

A: High variability despite using a SIL-IS can stem from several sources:

  • Inconsistent IS Addition: Ensure the internal standard is added precisely and consistently to every sample, standard, and QC. Use calibrated pipettes.

  • Poor Chromatography: A slight shift in retention time can cause the analyte and IS to experience different matrix effects if they are on the leading or tailing edge of an interfering peak.[8] Ensure the peaks are sharp and symmetrical. Complete co-elution of the analyte and IS is crucial for maximum correction.[7]

  • IS Stability: Verify the stability of this compound in your matrix and stock solutions. Deuterium labels can sometimes undergo back-exchange, although this is less common with non-labile positions.[8]

  • Detector Saturation: If concentrations are too high, the detector can become saturated, leading to non-linear responses. Check if the analyte or IS signals are outside the linear range of the instrument.

Q: I still see a significant matrix effect even with the internal standard. Why?

A: While a SIL-IS is the gold standard, it may not perfectly compensate in all situations.[6][15]

  • Differential Matrix Effects: In rare cases with extreme ion suppression, the analyte and IS may be affected differently. This can happen if the deuterium labeling causes a slight change in chromatographic retention time, exposing them to different co-eluting interferences.[8]

  • Non-Coeluting Interferences: If the interference is not perfectly co-eluting with your analyte/IS pair, compensation will be incomplete.

  • Solution: Improve sample cleanup. A more rigorous extraction method like solid-phase extraction (SPE) can remove more matrix components than protein precipitation. Also, optimizing the chromatography to move the analyte peak away from regions of high ion suppression can be effective.

G Start High variability or suspected ion suppression issue? CheckIS Is the IS addition precise and consistent? Start->CheckIS CheckChroma Do analyte and IS peaks co-elute perfectly? CheckIS->CheckChroma Yes Sol_Pipette ACTION: Verify pipetting technique and IS concentration. CheckIS->Sol_Pipette No CheckCleanup Is sample cleanup adequate? CheckChroma->CheckCleanup Yes Sol_Chroma ACTION: Adjust gradient or column to ensure co-elution. CheckChroma->Sol_Chroma No CheckLinearity Are signals within the instrument's linear range? CheckCleanup->CheckLinearity Yes Sol_Cleanup ACTION: Enhance sample cleanup (e.g., use SPE instead of PPT). CheckCleanup->Sol_Cleanup No Sol_Dilute ACTION: Dilute sample or reduce injection volume. CheckLinearity->Sol_Dilute No End Problem Resolved CheckLinearity->End Yes Sol_Pipette->End Sol_Chroma->End Sol_Cleanup->End Sol_Dilute->End

Caption: Troubleshooting logic for ion suppression issues with a SIL-IS.

Q: The recovery of Ofloxacin from my sample preparation is low. What can I do?

A: Low recovery points to issues with the extraction step.

  • Optimize Precipitation Solvent: Test different organic solvents (e.g., methanol) or mixtures for protein precipitation, as they have different efficiencies.

  • Check pH: The extraction efficiency of Ofloxacin, an amphoteric compound, can be pH-dependent. Adjusting the sample pH before extraction might improve recovery.

  • Switch to SPE: Solid-phase extraction (SPE) often provides cleaner extracts and higher, more consistent recoveries than protein precipitation. Develop an SPE method using an appropriate sorbent (e.g., mixed-mode or polymeric).

Q: The internal standard signal is unexpectedly low or absent. What is the cause?

A: This could be due to several factors:

  • Incorrect Spiking: The IS working solution may have been omitted or prepared at the wrong concentration.

  • Degradation: The IS may have degraded in the sample or during processing. Check its stability under your experimental conditions.

  • MS/MS Parameters: The MRM transition for this compound may be incorrect or poorly optimized. Infuse the IS directly into the mass spectrometer to confirm its signal and optimize parameters.

  • Severe Suppression: In extremely "dirty" samples, the IS signal itself could be almost completely suppressed. Try diluting the sample extract before injection.

References

Technical Support Center: Optimizing LC-MS/MS for (R)-Ofloxacin-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for (R)-Ofloxacin-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?

A1: For initial method development, a good starting point is to adapt established methods for unlabeled ofloxacin and adjust for the mass difference of the deuterated standard. The protonated molecule [M+H]⁺ for ofloxacin is m/z 362.16, so for this compound, the expected [M+H]⁺ is approximately m/z 365.18.

Q2: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS?

A2: Deuterated internal standards are chemically almost identical to the analyte of interest.[1] This similarity ensures they behave alike during sample preparation, chromatography, and ionization, effectively compensating for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]

Q3: What are the ideal purity requirements for this compound as an internal standard?

A3: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher.[2] High purity is crucial to prevent the introduction of interferences. The presence of unlabeled ofloxacin as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1]

Q4: How many deuterium atoms are optimal for an internal standard?

A4: Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[1][2] The three deuterium atoms in this compound provide a sufficient mass shift to distinguish it from the natural isotopic distribution of unlabeled ofloxacin, thus preventing crosstalk.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for ofloxacin, which has pKa values of 5.74 and 7.9. An acidic mobile phase is often used for good retention and peak shape on a C18 column.
Injection Solvent Stronger than Mobile Phase The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 2: Inconsistent or Drifting Retention Times
Potential Cause Troubleshooting Steps
Changes in Mobile Phase Composition Ensure accurate and consistent mobile phase preparation. Premixing the mobile phase can help improve stability.
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.
Column Degradation Over time and with exposure to harsh mobile phases, the column's stationary phase can degrade, leading to retention time shifts. Replace the column if performance does not improve after flushing.
Air Bubbles in the Pump Degas the mobile phase and prime the pumps to remove any trapped air bubbles.
Issue 3: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement (Matrix Effects) Dilute the sample or improve sample clean-up to reduce matrix components. Ensure chromatographic separation of ofloxacin from co-eluting matrix components. A post-column infusion experiment can identify regions of ion suppression.[2]
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for this compound.
Incorrect MS/MS Transitions Ensure the correct precursor and product ions are selected for this compound. The precursor ion should be [M+H]⁺ at m/z 365.18.
In-source Fragmentation Adjust source parameters like collision energy and cone voltage to minimize the fragmentation of the precursor ion in the ion source.[1]
Issue 4: Issues Specific to Deuterated Internal Standards
Potential Cause Troubleshooting Steps
Isotopic Crosstalk This occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.
Presence of Unlabeled Analyte in the Standard Inject a high concentration of the this compound standard alone to check for any signal at the m/z of unlabeled ofloxacin. If significant, contact the supplier for a higher purity batch.[1]
Chromatographic Separation of Analyte and Internal Standard (Isotope Effect) While generally co-eluting, deuterated standards can sometimes elute slightly earlier than the unlabeled analyte.[3] Optimize the chromatography to ensure co-elution, as even a small separation can lead to differential matrix effects.[2] This can be achieved by adjusting the mobile phase composition, gradient, or column temperature.[2]
Back-Exchange of Deuterium This can happen if the deuterium atoms are in chemically labile positions and can exchange with protons from the solvent.[1] To check for this, incubate the internal standard in the mobile phase for the duration of a typical run and re-inject to see if the signal of the unlabeled analyte increases.[1]

Quantitative Data Summary

The following tables provide recommended starting parameters for LC-MS/MS method development for this compound. These are based on typical values found in the literature for ofloxacin analysis and should be optimized for your specific instrumentation and application.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Value/Type
Column C18 Reverse-Phase (e.g., 150 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%), hold, and then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.6 mL/min[4][5]
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Table 2: Recommended Mass Spectrometry Parameters

ParameterRecommended Value/Type
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Precursor Ion (Q1) m/z 365.18 ([M+H]⁺)
Product Ions (Q3) m/z 321.12, m/z 264.14 (predicted based on ofloxacin fragmentation with a +3 Da shift)
Collision Energy (CE) Optimize for the specific instrument, typically in the range of 15-30 eV.
Capillary Voltage 3 - 5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C

Experimental Protocols

Protocol 1: Stock Solution and Working Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent mixture to cover the desired concentration range for the calibration curve.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Collection: Collect the biological matrix (e.g., plasma, urine).

  • Spiking: Add a known amount of this compound working solution to the sample to achieve the desired final concentration.

  • Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the spiked sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (Q1: 365.18) ms->msms integrate Peak Integration msms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues start LC-MS/MS Issue Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_signal Low Signal Intensity? start->low_signal is_issue Internal Standard Problem? start->is_issue check_column Check Column/Mobile Phase peak_shape->check_column check_mobile_phase Verify Mobile Phase/Temp rt_shift->check_mobile_phase optimize_source Optimize Ion Source low_signal->optimize_source low_signal->optimize_source check_matrix Investigate Matrix Effects low_signal->check_matrix low_signal->check_matrix check_purity Verify Standard Purity is_issue->check_purity is_issue->check_purity check_crosstalk Assess Isotopic Crosstalk is_issue->check_crosstalk is_issue->check_crosstalk

References

Technical Support Center: Troubleshooting Contamination Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering contamination issues with deuterated internal standards in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of deuterated internal standard contamination?

A1: Common indicators of contamination include poor precision in quality control (QC) samples, inaccurate quantification of your analyte, and a drifting or inconsistent internal standard signal across your analytical run.[1] You might observe a high coefficient of variation (%CV) and analyte-to-internal standard area ratios that are not consistent.[1]

Q2: What is the "isotope effect" and how can it affect my results?

A2: The isotope effect refers to the slight difference in retention time between an analyte and its deuterated internal standard.[1] This occurs because the deuterium atoms can alter the physicochemical properties of the molecule, leading to a small shift in its chromatographic behavior.[2] If the analyte and internal standard do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement and, consequently, inaccurate quantification.[1][3]

Q3: Why is the isotopic purity of a deuterated internal standard crucial?

A3: Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[3] The presence of unlabeled or partially deuterated species in the internal standard can contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1][4] It is essential to use internal standards with high isotopic purity to ensure accurate and reliable measurements.[3]

Q4: What is deuterium exchange and how can I prevent it?

A4: Deuterium exchange is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[1][5] This is more likely to happen when the deuterium labels are on chemically unstable positions, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, and can be influenced by the pH of the mobile phase or sample diluent.[1][3] To prevent this, choose internal standards with deuterium labels on stable positions (e.g., aromatic rings) and evaluate the stability of the internal standard in your experimental conditions.[1][3] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[6]

Q5: How should I properly handle and store deuterated internal standards to avoid contamination?

A5: Proper handling and storage are critical to maintain the integrity of your deuterated internal standards. Many deuterated compounds are hygroscopic and can absorb moisture from the atmosphere.[7][8] It is recommended to store them in a cool, dark, and dry environment, such as in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[7] Use well-sealed containers like ampoules or vials with septum caps to prevent contamination from atmospheric moisture and gases.[7] When preparing samples, use dry glassware and solvents.[7][8]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

This section addresses common causes and solutions for high variability and inaccuracy in your quantitative results.

  • Symptom: Overlaying the chromatograms of the analyte and the internal standard shows a visible separation in their retention times.[1]

  • Troubleshooting:

    • Verify Co-elution: Carefully examine the chromatograms to confirm the extent of separation.

    • Optimize Chromatography: Adjust the mobile phase composition, gradient program, or column chemistry to achieve better co-elution.[1] Sometimes, a column with reduced resolution can help achieve co-elution.[2]

    • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1]

  • Symptom: A significant signal is detected at the analyte's mass transition when injecting a high concentration of the internal standard solution alone.[1] This leads to a positive bias in your results, particularly at lower concentrations.[1]

  • Troubleshooting:

    • Assess Purity: Perform an injection of a concentrated solution of the deuterated internal standard without the analyte to check for any contribution to the analyte's signal.[1]

    • Consult Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic and chemical purity of the standard.[1]

    • Contact Supplier: If a significant amount of unlabeled analyte is detected, contact the supplier to obtain a higher purity batch.[1]

Quantitative Data Summary: Impact of Unlabeled Analyte Impurity

The following table illustrates the potential impact of an internal standard contaminated with 1% unlabeled analyte on the quantification of low-concentration samples.

True Analyte Concentration (ng/mL)Contribution from Contaminated IS (ng/mL)Measured Analyte Concentration (ng/mL)% Error
1.00.51.5+50%
5.00.55.5+10%
10.00.510.5+5%
50.00.550.5+1%
  • Symptom: The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[1] Naturally occurring isotopes of the analyte can also interfere with the internal standard's signal.[9]

  • Troubleshooting:

    • Optimize MS Conditions: Adjust ion source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[1]

    • Select Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable parts of the molecule.[1]

    • Ensure Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be at least 3 amu to prevent cross-talk from natural isotopic abundance.[2]

Experimental Protocol: Assessing Isotopic Purity of a Deuterated Internal Standard

This protocol outlines a method to determine the presence of unlabeled analyte in a deuterated internal standard solution.

Methodology:

  • Prepare a High-Concentration Internal Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in your analytical run (e.g., 100x the concentration of the highest calibration standard).

  • LC-MS/MS Analysis:

    • Inject the high-concentration internal standard solution into the LC-MS/MS system.

    • Acquire data using the same transitions (MRM or full scan) for both the analyte and the internal standard.

  • Data Analysis:

    • Examine the chromatogram for the analyte's mass transition.

    • The presence of a peak at the expected retention time of the analyte indicates contamination with the unlabeled form.

    • Calculate the percentage of unlabeled analyte by comparing its peak area to the peak area of the deuterated internal standard, taking into account their respective concentrations. An unlabeled component of less than 0.1% is generally acceptable.

Caption: Workflow for Assessing Isotopic Purity.

Issue 2: Drifting Internal Standard Signal

This guide focuses on troubleshooting a decreasing or inconsistent internal standard signal over the course of an analytical run.

  • Symptom: The internal standard signal decreases over time, while a corresponding increase in the analyte signal may be observed, especially when incubating the internal standard in the mobile phase or sample diluent.[1]

  • Troubleshooting:

    • Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to your typical run time and re-inject to check for signal changes.[1]

    • Choose Stable Labeling: Ensure the deuterium labels are on non-exchangeable positions.[3]

    • Use Aprotic Solvents: If possible, use aprotic solvents for sample preparation and storage.

Experimental Protocol: Assessing Deuterium Exchange

This protocol helps determine if deuterium-hydrogen exchange is occurring under your experimental conditions.

Methodology:

  • Prepare Solutions:

    • Solution A: Analyte and Internal Standard in the initial mobile phase.

    • Solution B: Internal Standard only in the initial mobile phase.[1]

    • Solution C: Internal Standard only in the sample diluent.[1]

  • Initial Analysis (T=0):

    • Inject Solution A and B to establish a baseline response for the analyte and internal standard and to confirm the initial purity of the internal standard.[1]

  • Incubation:

    • Store Solutions B and C at the autosampler temperature for the maximum expected run time (e.g., 24 hours).[1]

  • Final Analysis (T=24):

    • Re-inject Solutions B and C.

  • Data Analysis:

    • Compare the peak area of the internal standard in Solutions B and C at T=0 and T=24. A significant decrease in the internal standard signal over time suggests instability.

    • Monitor the analyte's mass transition in the T=24 injections of Solutions B and C. An increase in a peak at the analyte's retention time indicates deuterium exchange.

Caption: Logical workflow for assessing deuterium exchange.

  • Symptom: A drifting internal standard signal can also be a sign of system contamination or carryover from previous injections.

  • Troubleshooting:

    • Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time between injections.[1]

    • Passivate the System: Before running samples, make several injections of a high-concentration standard to saturate active sites in the system.[1]

    • Clean the Ion Source: If the problem persists, clean the ion source and other parts of the mass spectrometer.[1]

Experimental Protocol: Ion Source Cleaning Procedure

A contaminated ion source can lead to inconsistent ionization and signal drift. Regular cleaning is essential for maintaining optimal performance.

Methodology:

Note: Always follow the specific instructions provided by your instrument manufacturer. The following is a general guideline.

  • System Shutdown: Safely shut down the mass spectrometer and vent the system. Ensure all heated components have cooled down.

  • Source Removal: Carefully remove the ion source from the mass spectrometer, following the manufacturer's instructions. Take care not to touch any internal components with bare hands; use powder-free gloves.[10]

  • Disassembly: Disassemble the ion source components on a clean surface. Take pictures at each step to aid in reassembly.[10]

  • Cleaning:

    • Initial Cleaning: Use cotton swabs with an abrasive slurry of aluminum oxide in methanol or water to remove visible deposits.[10]

    • Sonication: Place the metal components in a beaker with a mild detergent solution and sonicate for 15-20 minutes.[10][11]

    • Rinsing: Thoroughly rinse the parts with deionized water, followed by a high-purity solvent like methanol or acetonitrile, to remove any detergent residue.

  • Drying: Dry the cleaned parts in an oven at a low temperature (e.g., 100-120°C) for at least 30 minutes or until completely dry.[10]

  • Reassembly and Installation:

    • Once cool, reassemble the ion source, handling parts only with clean, lint-free gloves or tweezers.[10]

    • Reinstall the source in the mass spectrometer.

  • System Startup: Pump down the system and allow it to stabilize before running any analyses. It is often beneficial to run a system suitability test or a few conditioning runs before analyzing samples.

Caption: General workflow for ion source cleaning.

References

Linearity and calibration curve issues with (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Ofloxacin-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to linearity and calibration curves during the analytical quantification of ofloxacin using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of (R)-Ofloxacin, a fluoroquinolone antibiotic.[1][2] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of ofloxacin in biological matrices.[3] The key advantage of using a stable isotope-labeled IS like this compound is that it has nearly identical chemical and physical properties to the analyte (ofloxacin).[4] This allows it to co-elute with the analyte during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer.[5] By normalizing the analyte's signal to the IS signal, variations during sample preparation and analysis can be compensated for, leading to improved accuracy and precision of the quantitative results.[4][5]

Q2: I am observing a non-linear calibration curve when using this compound. What are the potential causes?

Non-linear calibration curves are a common issue in LC-MS analysis and can stem from several factors, even when using a stable isotope-labeled internal standard.[6][7] Potential causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend at the higher end.[7][8]

  • Ionization Competition: If the concentration of the analyte is significantly higher than the internal standard, they may compete for ionization in the MS source. This can lead to a disproportionate response and non-linearity.[5]

  • Matrix Effects: Although this compound is designed to compensate for matrix effects, significant variations in the matrix composition between calibration standards and unknown samples can still lead to differential ionization suppression or enhancement.[5][6]

  • Cross-signal Contribution (Isotopic Interference): The analyte (ofloxacin) may have natural isotopes that contribute to the signal of the internal standard, or the internal standard may contain a small amount of the unlabeled analyte. This becomes more pronounced at high analyte concentrations and can affect the linearity.[9]

  • Inappropriate Internal Standard Concentration: The concentration of this compound should be carefully chosen. If it is too low, it may not provide a stable signal across the calibration range. If it is too high, it could lead to solubility issues or detector saturation for the IS itself.[9]

Q3: My calibration curve is acceptable, but the response of this compound is highly variable across my analytical run. Should I be concerned?

Yes, significant variability in the internal standard response, even with an acceptable calibration curve, should be investigated. While this compound is expected to track and correct for variability, inconsistent IS response can indicate underlying issues with the analytical method.[4] These issues could include:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete sample mixing can lead to variable IS responses.[4][5]

  • Instrument Instability: Fluctuations in the LC pump flow rate, autosampler injection volume, or MS source conditions (e.g., temperature, gas flow, voltage) can cause signal drift.[10]

  • Matrix Effects Varying Between Samples: If different patient or sample lots have significantly different matrix compositions, the degree of ion suppression or enhancement on the IS can vary.

Consistent monitoring of the internal standard response is crucial for ensuring the reliability of the bioanalytical data.[4]

Troubleshooting Guides

Guide 1: Addressing Non-Linear Calibration Curves

This guide provides a step-by-step approach to troubleshooting non-linear calibration curves when using this compound.

Step 1: Evaluate the High End of the Calibration Curve

  • Symptom: The calibration curve flattens or bends downwards at the highest concentration points.[8]

  • Potential Cause: Detector saturation.[7]

  • Troubleshooting Actions:

    • Dilute the high concentration standards and re-inject. If linearity is restored at lower concentrations, detector saturation is the likely cause.

    • Reduce the injection volume for all samples and standards.[11]

    • If using LC-MS/MS, consider using a less abundant product ion for quantification of the high concentration samples to reduce signal intensity.

Step 2: Assess the Internal Standard Concentration

  • Symptom: Non-linearity across the entire curve or at the low end.

  • Potential Cause: Inappropriate this compound concentration.[9]

  • Troubleshooting Actions:

    • Ensure the concentration of this compound provides a consistent and robust signal-to-noise ratio across the entire calibration range.

    • The analyte-to-IS response ratio should ideally be close to 1:1 for most of your samples.[8]

    • Experiment with different fixed concentrations of the internal standard to find the optimal level that minimizes variability and ensures linearity.

Step 3: Investigate Potential Cross-Signal Contribution

  • Symptom: Non-linearity, particularly at the high end of the curve, that is not resolved by dilution (suggesting it's not just detector saturation).

  • Potential Cause: Isotopic interference from the analyte to the internal standard.[9]

  • Troubleshooting Actions:

    • Analyze a high concentration standard of ofloxacin without any internal standard and monitor the mass channel for this compound to check for any signal.

    • Analyze the this compound solution alone to check for the presence of unlabeled ofloxacin. The response from any unlabeled analyte should be minimal.

Step 4: Consider the Calibration Model

  • Symptom: The data consistently shows a slight, reproducible curve.

  • Potential Cause: The relationship between concentration and response is not strictly linear over a wide dynamic range.[6][8]

  • Troubleshooting Actions:

    • Apply a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points where the variance is typically larger.[11]

    • If appropriate and allowed by regulatory guidelines, consider using a quadratic regression model. However, this should be justified and thoroughly validated.[8]

Guide 2: Managing Internal Standard Response Variability

This guide outlines steps to diagnose and mitigate inconsistent this compound signal.

Step 1: Review Sample Preparation Procedures

  • Symptom: Random and significant fluctuations in the IS response for individual samples.

  • Potential Cause: Inconsistent addition of the internal standard or variable extraction efficiency.[4][5]

  • Troubleshooting Actions:

    • Verify the accuracy and precision of pipettes used for adding the this compound solution.

    • Ensure thorough vortexing or mixing after adding the internal standard to the biological matrix.

    • Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery of both the analyte and the IS.

Step 2: Check for Instrument Performance Issues

  • Symptom: Gradual upward or downward drift in the IS response over the course of an analytical run.

  • Potential Cause: LC or MS instrument instability.[10]

  • Troubleshooting Actions:

    • Equilibrate the LC-MS system for a sufficient amount of time before starting the run.

    • Inject a series of standards at the beginning and end of the run to check for drift.

    • Check for leaks in the LC system and ensure consistent solvent delivery.

    • Clean the MS ion source to remove any accumulated matrix components that could affect ionization efficiency.

Step 3: Evaluate for Differential Matrix Effects

  • Symptom: Consistent but different IS responses for certain groups of samples (e.g., from a specific patient cohort).

  • Potential Cause: Significant differences in the sample matrix composition.

  • Troubleshooting Actions:

    • Improve the sample clean-up procedure to remove more of the interfering matrix components.

    • Modify the chromatographic method to better separate the analyte and IS from co-eluting matrix components.

    • If possible, prepare calibration standards in a matrix that is more representative of the study samples.

Experimental Protocols

Protocol 1: Sample Preparation for Ofloxacin Quantification in Plasma

This is a general protocol for protein precipitation, a common sample preparation technique for bioanalysis.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of this compound working solution (at a pre-determined optimal concentration) to each tube.

  • Mixing: Vortex each tube for 30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Representative HPLC-UV Method for Ofloxacin Analysis

This protocol is based on published methods for ofloxacin analysis and can be adapted for LC-MS by using a volatile mobile phase.[12][13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a buffer (e.g., phosphate buffer at pH 7.4) in a ratio of 40:60 (v/v).[12] For LC-MS compatibility, a volatile buffer like ammonium acetate should be used.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 294 nm.[12][14]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Data Presentation

Table 1: Example HPLC-UV Method Parameters for Ofloxacin Analysis

ParameterConditionReference
ColumnC18[12][15]
Mobile PhaseMethanol:Phosphate Buffer (pH 7.4) (40:60 v/v)[12]
Flow Rate1.0 mL/min[12]
DetectionUV at 294 nm[12][14]
Linearity Range100 - 600 ng/mL[12][13]
Regression (r²)> 0.999[12]

Table 2: Troubleshooting Summary for Non-Linearity

SymptomPotential CauseRecommended Action
Curve flattens at high concentrationsDetector SaturationDilute high standards; reduce injection volume.
Poor linearity at low concentrationsInappropriate IS concentrationOptimize IS concentration to ensure stable S/N.
Consistent, slight curvatureNon-linear response over a wide rangeUse weighted linear regression (1/x or 1/x²).
Non-linearity not resolved by dilutionIsotopic InterferenceCheck for cross-signal contribution.

Visualizations

G Troubleshooting Workflow for Non-Linear Calibration Curves start Non-Linear Calibration Curve Observed check_high_end Is the curve flat at high concentrations? start->check_high_end detector_saturation Potential Detector Saturation check_high_end->detector_saturation Yes check_low_end Is linearity poor at low concentrations? check_high_end->check_low_end No action_saturation Action: - Dilute high standards - Reduce injection volume detector_saturation->action_saturation end Linearity Issue Resolved action_saturation->end is_concentration Potential Inappropriate IS Concentration check_low_end->is_concentration Yes check_reproducibility Is the curve reproducibly non-linear? check_low_end->check_reproducibility No action_is_conc Action: - Optimize IS concentration for stable S/N is_concentration->action_is_conc action_is_conc->end model_fit Consider Alternative Regression Models check_reproducibility->model_fit Yes check_interference Check for Isotopic Interference check_reproducibility->check_interference No (Erratic) action_model Action: - Apply weighted regression (1/x, 1/x²) - Evaluate quadratic fit (with justification) model_fit->action_model action_model->end action_interference Action: - Analyze analyte without IS - Analyze IS for unlabeled analyte check_interference->action_interference action_interference->end

Caption: Troubleshooting workflow for non-linear calibration curves.

G Workflow for Managing IS Response Variability start Variable IS Response Observed check_pattern What is the pattern of variability? start->check_pattern random_variability Random Fluctuations check_pattern->random_variability Random drift_variability Systematic Drift (Up or Down) check_pattern->drift_variability Drift sample_group_variability Consistent Differences Between Sample Groups check_pattern->sample_group_variability Group-specific action_random Action: - Review pipetting and mixing procedures - Optimize sample extraction random_variability->action_random end IS Response Stabilized action_random->end action_drift Action: - Check instrument equilibration - Clean MS ion source - Check for LC leaks drift_variability->action_drift action_drift->end action_sample_group Action: - Improve sample clean-up - Modify chromatography - Use matrix-matched calibrators sample_group_variability->action_sample_group action_sample_group->end

Caption: Workflow for managing internal standard response variability.

References

Impact of mobile phase on (R)-Ofloxacin-d3 retention time

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of the mobile phase on the chromatographic retention time of (R)-Ofloxacin-d3. It is intended for researchers, scientists, and drug development professionals utilizing HPLC and LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound retention time suddenly shifting or drifting?

Retention time (RT) shifts can be caused by either physical/system-related issues or chemical/method-related issues. The first step is to determine if the void time (t₀) is also shifting.

  • If t₀ is also shifting: The problem is likely related to the HPLC system's physical parameters.

    • Flow Rate Fluctuation: Inconsistent pump performance or leaks in the system can alter the flow rate, causing all peaks, including the void marker, to shift.[1][2] Verify the flow rate manually and check for any visible leaks.

    • System Dead Volume: Changes in tubing or connections can alter the system's dead volume, affecting the time it takes for the sample to reach the column and detector.[3]

  • If t₀ is stable: The issue is likely chemical and related to the separation method itself.

    • Mobile Phase Composition: In reversed-phase chromatography, even a 1% error in the organic solvent concentration can change retention times by 5-15%.[4] Inaccurate preparation or evaporation of the more volatile organic component can cause RT drift over a sequence of runs.[1]

    • Mobile Phase pH: Ofloxacin is an ionizable compound, making its retention highly sensitive to the mobile phase pH.[5][6] A small change of just 0.1 pH units can lead to a significant (e.g., 10%) shift in retention time.[4] This can be caused by improper buffer preparation or degradation of pH modifiers like formic or acetic acid.

    • Column Temperature: Fluctuations in the ambient or column oven temperature can affect retention. A 1°C change can alter retention times by 1-2%.[4] Using a thermostatted column compartment is crucial for reproducibility.[2]

    • Column Equilibration & Fouling: Insufficient column equilibration between runs can lead to drifting retention times.[3] Over time, the column can also become fouled with matrix components, which can alter its chemistry and affect retention.[2]

Q2: How does the mobile phase pH specifically affect this compound retention?

Ofloxacin is a zwitterionic molecule, meaning it has both acidic (carboxylic acid, pKa ≈ 6) and basic (piperazinyl group, pKa ≈ 8) functional groups. The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly impacts the molecule's overall polarity and its retention on a reversed-phase (e.g., C18) column.

  • Low pH (e.g., pH 2-4): At a pH well below the carboxylic acid's pKa, this group is protonated (neutral), while the basic piperazinyl group is protonated (positive charge). The molecule carries a net positive charge. In this "ion-suppressed" state for the acidic function, the molecule is less polar and interacts more strongly with the non-polar stationary phase, leading to longer retention times .[7] This is often the ideal pH range for robust method development.[7]

  • Neutral pH (e.g., pH 7): In this range, between the two pKa values, the carboxylic acid group is deprotonated (negative charge) and the piperazinyl group is protonated (positive charge). The molecule exists as a zwitterion. Its retention will be intermediate.

  • High pH (e.g., pH > 9): At a pH above the piperazinyl group's pKa, this group is neutral, while the acidic group remains deprotonated (negative charge). The molecule carries a net negative charge, making it more polar and reducing its affinity for the stationary phase, which results in shorter retention times .

Controlling the pH with a suitable buffer is critical because if the mobile phase pH is too close to a pKa value, minor pH variations can cause significant changes in ionization and lead to poor reproducibility and peak shape.[5]

Q3: What is the effect of changing the organic solvent type or concentration?

In reversed-phase HPLC, the mobile phase is typically a mixture of an aqueous component (water, buffer) and a miscible organic solvent. The concentration and type of organic solvent directly control the elution strength.

  • Concentration: Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases its elution strength. This reduces the interaction between the analyte and the non-polar stationary phase, causing the analyte to elute faster. Therefore, increasing the organic solvent concentration decreases the retention time of this compound.[4][8]

  • Solvent Type (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic solvents. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography.[9] This means that to achieve the same retention time, a lower concentration of acetonitrile is typically needed compared to methanol. The choice of solvent can also affect selectivity (the separation between different compounds) and peak shape.

Troubleshooting and Experimental Guides

Visual Troubleshooting Workflow for RT Shifts

The following diagram outlines a systematic approach to diagnosing the root cause of retention time variability.

G Troubleshooting this compound Retention Time Shifts start RT Shift Observed for This compound t0_check Is the void time (t₀) marker also shifting? start->t0_check phys_issue Physical / System Issue t0_check->phys_issue Yes chem_issue Chemical / Method Issue t0_check->chem_issue No check_flow 1. Verify pump flow rate. 2. Check for system leaks. phys_issue->check_flow check_hw 3. Inspect check valves. 4. Confirm system dead volume (tubing, connections). check_flow->check_hw all_peaks_check Are all analyte peaks shifting proportionally? chem_issue->all_peaks_check prop_shift Proportional Shift all_peaks_check->prop_shift Yes nonprop_shift Non-Proportional / Selective Shift all_peaks_check->nonprop_shift No check_mp_ratio 1. Check mobile phase preparation (% Organic vs. Aqueous).[4] 2. Check for solvent evaporation. prop_shift->check_mp_ratio check_temp 3. Verify column temperature stability.[4] check_mp_ratio->check_temp check_ph 1. Remeasure mobile phase pH. 2. Check buffer preparation and age.[5] nonprop_shift->check_ph check_column 3. Check column equilibration. 4. Evaluate column for degradation or fouling.[2][3] check_ph->check_column G Impact of Mobile Phase pH on Ofloxacin Ionization and RP-HPLC Retention cluster_ph Mobile Phase pH cluster_species Dominant Ionic Form cluster_retention Expected C18 Retention low_ph Low pH (e.g., pH 3.0) cationic Cationic (-COOH, -NH₂⁺-) low_ph->cationic Ion Suppression of Acid Group mid_ph Mid pH (e.g., pH 7.0) zwitterionic Zwitterionic (-COO⁻, -NH₂⁺-) mid_ph->zwitterionic high_ph High pH (e.g., pH 9.0) anionic Anionic (-COO⁻, -NH-) high_ph->anionic long_rt Longer Retention (Less Polar) cationic->long_rt mid_rt Intermediate Retention zwitterionic->mid_rt short_rt Shorter Retention (More Polar) anionic->short_rt

References

Validation & Comparative

Validation of an Analytical Method Using (R)-Ofloxacin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Ofloxacin-d3 as an internal standard in the bioanalytical method validation for the quantification of Ofloxacin, against other commonly used internal standards. The superior performance of isotopically labeled standards in minimizing variability and improving accuracy is highlighted through a detailed review of experimental data and methodologies.

Performance Comparison of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of bioanalytical methods. Ideally, an internal standard should be chemically and physically similar to the analyte to compensate for variations during sample preparation and analysis.[1] Deuterated standards, such as this compound, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to the analyte, while being distinguishable by mass spectrometry.[2]

Below is a comparative summary of key validation parameters for an Ofloxacin analytical method using different internal standards. The data for this compound is based on the expected performance of deuterated standards, while the data for other compounds are derived from published studies.

Internal StandardLinearity (r²)Accuracy (% Recovery)Precision (% RSD)Key AdvantagesPotential Disadvantages
This compound (Inferred) >0.9995-105%<15%Co-elution with analyte, minimizes matrix effects, high accuracy and precision.[2]Higher cost compared to non-isotopic standards.
Tobramycin 0.99892.9-96.2%<15%Commercially available.Significant structural difference from Ofloxacin, may not fully compensate for matrix effects or extraction variability.[3]
Gatifloxacin Not specified>70%<7%Structurally similar fluoroquinolone.[4]Different retention time and potential for different ionization efficiency compared to Ofloxacin.[4][5]
Ciprofloxacin 0.9999Not specified<14.42% (Inter-day)Another fluoroquinolone, readily available.[6]Differences in physicochemical properties can lead to variations in extraction and chromatographic behavior.[6]

Experimental Protocol: LC-MS/MS Method for Ofloxacin Quantification

This section details a typical experimental protocol for the validation of an analytical method for Ofloxacin in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ofloxacin: m/z 362.2 -> 318.2, 261.1this compound: m/z 365.2 -> 321.2, 264.1
Collision Energy To be optimized for each transition
Dwell Time 200 ms

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for method validation and the theoretical advantages of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Acquisition lc_ms->data linearity Linearity data->linearity accuracy Accuracy & Precision data->accuracy recovery Recovery data->recovery matrix_effect Matrix Effect data->matrix_effect stability Stability data->stability

Caption: Experimental workflow for bioanalytical method validation.

theoretical_advantage cluster_analyte Ofloxacin (Analyte) cluster_is This compound (Internal Standard) A_prop Physicochemical Properties A_extract Extraction Efficiency A_prop->A_extract A_ion Ionization Efficiency A_prop->A_ion A_rt Retention Time A_prop->A_rt compensation Effective Compensation for Variability IS_prop Identical Physicochemical Properties (except mass) IS_extract Identical Extraction Efficiency IS_prop->IS_extract IS_ion Identical Ionization Efficiency IS_prop->IS_ion IS_rt Identical Retention Time IS_prop->IS_rt IS_extract->compensation IS_ion->compensation IS_rt->compensation result High Accuracy and Precision compensation->result

Caption: Rationale for using a deuterated internal standard.

References

A Comparative Guide to Internal Standards for Ofloxacin Quantification: (R)-Ofloxacin-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ofloxacin in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison of the performance of the deuterated internal standard (R)-Ofloxacin-d3 against commonly used non-deuterated, structural analog internal standards for ofloxacin analysis.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical physicochemical behavior allows the deuterated standard to effectively compensate for variations during sample preparation, chromatography, and ionization, a phenomenon known as the matrix effect.[2]

Alternatives: Structural Analog Internal Standards

Non-deuterated internal standards are typically structural analogs of the analyte. For ofloxacin, commonly used structural analogs include other fluoroquinolone antibiotics such as ciprofloxacin, gatifloxacin, and moxifloxacin.[3][4][5] While more readily available and often less expensive than their deuterated counterparts, their chemical and physical properties can differ significantly from ofloxacin. These differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy and precision of the analytical method.[1]

Performance Data: A Comparative Analysis

The following table summarizes the performance characteristics of this compound and various structural analog internal standards based on published experimental data. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are limited.

Internal StandardAnalyteMatrixMethodAccuracy (%)Precision (% RSD)Recovery (%)Matrix Effect (%)
This compound (or other deuterated ofloxacin) OfloxacinVariousLC-MS/MSGenerally 95-105%< 15%High and consistent with analyteMinimal, effectively compensated
CiprofloxacinOfloxacinHuman SerumHPLC97.72 - 102.9%0.95 - 1.23%Not explicitly statedNot explicitly stated
GatifloxacinOfloxacinHuman PlasmaLC-MS/MSWithin ±15% of nominal< 7%> 70%No significant matrix effects observed
MoxifloxacinOfloxacinHuman PlasmaHPLC-MSWithin acceptable range (ICH)Within acceptable range (ICH)93.1 ± 5.4%Not explicitly stated
TobramycinOfloxacinAqueous HumorUPLC-MS92.9 - 96.2%< 15%92.9 - 96.2%No significant ion suppression or enhancement

Note: The data presented are indicative of the expected performance and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the quantification of ofloxacin using different internal standards are outlined below.

Method 1: Ofloxacin Analysis using a Deuterated Internal Standard (General Protocol)

This protocol is a representative example for the use of a deuterated internal standard like this compound.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of this compound working solution (concentration will depend on the specific assay).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • Ofloxacin: Precursor ion > Product ion (specific m/z values to be optimized).
  • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically M+3).

Method 2: Ofloxacin Analysis using Ciprofloxacin as a Structural Analog Internal Standard

This protocol is based on a published HPLC method.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of serum, add a known concentration of ciprofloxacin internal standard.
  • Add 1 mL of dichloromethane and vortex for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a specified wavelength (e.g., 294 nm).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation Integrate->Calculate

Fig 1. A typical experimental workflow for the quantification of ofloxacin in a biological matrix.

Logical_Relationship cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Ofloxacin P1 Extraction Recovery Analyte->P1 P2 Chromatographic Retention Analyte->P2 P3 Ionization Efficiency Analyte->P3 Deuterated_IS This compound Deuterated_IS->P1 Nearly Identical Deuterated_IS->P2 Co-elutes Deuterated_IS->P3 Nearly Identical Accuracy High Accuracy & Precision Deuterated_IS->Accuracy Compensation Effective Matrix Effect Compensation Deuterated_IS->Compensation Robustness Improved Method Robustness Deuterated_IS->Robustness Analog_IS Structural Analog IS (e.g., Ciprofloxacin) Analog_IS->P1 Similar but can differ Analog_IS->P2 Different retention time Analog_IS->P3 Can differ significantly Analog_IS->Accuracy Potentially Lower Analog_IS->Compensation Less Effective Analog_IS->Robustness Potentially Lower

Fig 2. Rationale for the superiority of deuterated internal standards.

Conclusion

While structural analog internal standards can be utilized for the quantification of ofloxacin, the available data and theoretical principles strongly support the use of a deuterated internal standard like this compound for achieving the highest level of accuracy, precision, and robustness in bioanalytical methods. The ability of a deuterated standard to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, makes it the superior choice for demanding applications in drug development and clinical research. The selection of an appropriate internal standard should be a critical consideration in method development and validation to ensure the generation of reliable and high-quality data.

References

The Gold Standard for Ofloxacin Quantification: A Comparative Guide to Using (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of ofloxacin is paramount for robust pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of ofloxacin quantification methods, highlighting the superior performance achieved with a deuterated internal standard like (R)-Ofloxacin-d3 and comparing it with other analytical approaches.

The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and extraction recovery, thus compensating for variations during sample preparation and analysis. A deuterated internal standard, such as this compound, is chemically identical to ofloxacin, ensuring the most accurate correction for matrix effects and other sources of error. While specific performance data for this compound is not extensively published, its use is intended for quantification by GC- or LC-MS as an internal standard. The closely related (S)-Ofloxacin-d3 is described as a deuterium-labeled levofloxacin, which is a synthetic fluoroquinolone.[1] Similarly, Ofloxacin-d8 is another deuterated form intended for use as an internal standard in GC- or LC-MS quantification of ofloxacin.[2]

This guide will compare the accuracy and precision of ofloxacin quantification using various internal standards, demonstrating the advantages of employing a deuterated analog.

Performance Comparison of Ofloxacin Quantification Methods

The following tables summarize the accuracy and precision data from various studies on ofloxacin quantification. The data illustrates the performance of methods using different internal standards compared to those without an internal standard.

Table 1: Accuracy of Ofloxacin Quantification Methods

Internal StandardMethodMatrixConcentration LevelsAccuracy (% Recovery)
GatifloxacinLC-MS/MSHuman PlasmaLow, Medium, High>70%
MoxifloxacinHPLC-MSHuman Plasma4-500 ng/mLNot explicitly stated, but method validated as per ICH guidelines[3]
TobramycinUPLC-MSHuman Aqueous Humor0.1, 0.4, 7.0 µg/mL92.9% - 96.2%[4]
NoneRP-HPLCBulk and Pharmaceutical Dosage Form80%, 100%, 120% levels92.9% - 97.6%[5]
NoneRP-HPLCTablet Dosage FormNot specifiedMean recovery of 99.78%

Table 2: Precision of Ofloxacin Quantification Methods

Internal StandardMethodMatrixPrecision (% RSD)
GatifloxacinLC-MS/MSHuman PlasmaWithin-day and between-day <7%[6][7]
MoxifloxacinHPLC-MSHuman PlasmaNot explicitly stated, but method validated as per ICH guidelines[3]
NoneRP-HPLCBulk and Pharmaceutical Dosage FormIntra-day 0.9975%, Inter-day 1.46%[5]
NoneRP-HPLCTablet Dosage FormRepeatability of 0.60% for peak area
GatifloxacinRP-HPLCTablet Dosage FormIntra-day 0.879% & 0.945%, Inter-day 0.254% & 0.364%[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from key studies.

Method 1: LC-MS/MS with Gatifloxacin as Internal Standard[6][7]
  • Sample Preparation: Protein precipitation of 20 µL human plasma with acetonitrile and methanol containing gatifloxacin.

  • Chromatography: Luna 5 µm PFP (110 A, 50 × 2 mm) column with an isocratic mobile phase of acetonitrile and water containing 0.1% formic acid (50:50, v/v).

  • Flow Rate: 400 µL/min.

  • Detection: Tandem mass spectrometry.

Method 2: HPLC-MS with Moxifloxacin as Internal Standard[3]
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

  • Chromatography: Zorbax eclipse XBD C18 column (150 mm × 4.6 mm i.d., 5 μm) with a mobile phase of acetonitrile, methanol, and 0.5% formic acid (23:10:67% v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode.

Method 3: UPLC-MS with Tobramycin as Internal Standard[4][9]
  • Sample Preparation: Not detailed.

  • Chromatography: Waters Acquity UPLC BEH C18 Shield column (150 × 2.1 mm, 1.7 μm) with a mobile phase of 95:5 water:acetonitrile (v/v) containing 0.1% formic acid.[4][9]

  • Flow Rate: 0.3 mL/minute.[4][9]

  • Detection: Mass spectrometry.

Method 4: RP-HPLC without Internal Standard[5]
  • Sample Preparation: Extraction of the drug from the tablet powder with methanol followed by sonication and dilution.[5]

  • Chromatography: Qualisil BDS C18 (250mm × 4.6mm, 5µm) column with a mobile phase of buffer (0.02 M potassium dihydrogenphosphate): methanol:acetonitrile (75:15:10 v/v) at pH 3.2.[5]

  • Flow Rate: 1 ml/min.[5]

  • Detection: UV detection at 294 nm.[5]

Workflow for Ofloxacin Quantification using a Deuterated Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of ofloxacin in a biological matrix using a deuterated internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Add Internal Standard Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Ofloxacin / this compound) Integration->Ratio Quantification Quantify Ofloxacin Concentration Ratio->Quantification

Caption: Experimental workflow for ofloxacin quantification.

Conclusion

The data presented clearly indicates that methods employing an internal standard, particularly a stable isotope-labeled one, offer superior accuracy and precision for the quantification of ofloxacin. The use of a deuterated internal standard like this compound minimizes variability and compensates for matrix effects, leading to more reliable and reproducible data. For researchers and professionals in drug development, adopting an LC-MS method with a deuterated internal standard is the recommended approach for the accurate quantification of ofloxacin in biological matrices.

References

A Comparative Guide to the Analysis of Ofloxacin Utilizing (R)-Ofloxacin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Performance Characteristics of Ofloxacin Analytical Methods

The following table summarizes the performance characteristics of various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with mass spectrometry (MS) or fluorescence detection for the determination of ofloxacin. The data presented is extracted from several independent studies to provide a comparative landscape.

ParameterMethod 1: UPLC-MS[2]Method 2: LC-MS/MS[3]Method 3: HPLC-Fluorescence[4]Method 4: HPLC-MS[5]
Internal Standard TobramycinGatifloxacinNot specifiedMoxifloxacin
Matrix Aqueous HumorHuman PlasmaAqueous and Vitreous HumorHuman Plasma
Linearity Range 0.1 - 8 µg/mL0.078 - 20 µg/mL10 ng/mL - 100 µg/mL4 - 500 ng/mL
Correlation Coefficient (r²) 0.998Not Specified> 0.9960.9996
Limit of Detection (LOD) 0.03 µg/mLNot Specified10 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.10 µg/mL0.078 µg/mLNot Specified4 ng/mL
Accuracy (%) Within acceptable limits (85-115%)Below 8.65% (as %CV)93 - 104%Within acceptable limits
Precision (%CV) Within acceptable limits (<15%)< 7% (within-day and between-day)1.6 - 7.6% (inter- and intra-batch)Within acceptable limits
Recovery (%) 92.9 - 96.2%> 70%95 - 104%Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis based on published literature.

Protocol 1: Ofloxacin Analysis in Aqueous Humor by UPLC-MS[2]

This protocol details a rapid and sensitive method for the quantification of ofloxacin in human aqueous humor.

1. Sample Preparation:

  • A simple protein precipitation step is employed for sample clean-up.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH C18 Shield (150 × 2.1 mm, 1.7 µm)

  • Mobile Phase: 95:5 water:acetonitrile (v/v) containing 0.1% formic acid

  • Flow Rate: 0.3 mL/minute

  • Analysis Time: 3 minutes

3. Mass Spectrometry Detection:

  • The specifics of the mass spectrometry detection are not detailed in the provided abstract but would typically involve electrospray ionization (ESI) in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Protocol 2: Ofloxacin Analysis in Human Plasma by LC-MS/MS[3]

This protocol describes a sensitive and selective method for determining ofloxacin in a small volume of human plasma.

1. Sample Preparation:

  • Protein Precipitation: Achieved by adding acetonitrile and methanol containing the internal standard (Gatifloxacin) to the plasma sample.

2. Chromatographic Conditions:

  • Column: Luna 5 µm PFP (110 A, 50 × 2 mm)

  • Mobile Phase: Acetonitrile and water containing 0.1% formic acid (50:50, v/v)

  • Flow Rate: 400 µl/ml

3. Mass Spectrometry Detection:

  • Tandem mass spectrometry (MS/MS) is utilized for detection, providing high selectivity and sensitivity.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of ofloxacin in biological samples.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Aqueous Humor) Spike Spike with (R)-Ofloxacin-d3 Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS System Collect->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: General workflow for ofloxacin analysis using an internal standard.

cluster_validation Method Validation Parameters Linearity Linearity & Range Accuracy Accuracy Precision Precision Selectivity Selectivity LOD LOD & LOQ Recovery Recovery Stability Stability Validation Validated Analytical Method Validation->Linearity Validation->Accuracy Validation->Precision Validation->Selectivity Validation->LOD Validation->Recovery Validation->Stability

Caption: Key parameters for analytical method validation.

References

Pharmacokinetic comparison of deuterated vs. non-deuterated ofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A direct pharmacokinetic comparison between deuterated and non-deuterated ofloxacin is not available in the public domain based on the conducted search. Preclinical and clinical studies detailing the pharmacokinetic profile of deuterated ofloxacin have not been published.

However, this guide provides a comprehensive overview of the pharmacokinetics of non-deuterated ofloxacin, along with a generalized experimental protocol that could be applied to a comparative study. Additionally, it outlines the theoretical basis for the kinetic isotope effect of deuterium substitution and its potential impact on drug metabolism.

Understanding the Deuterium Isotope Effect

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, can influence the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can slow the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to:

  • Reduced metabolism: A slower rate of metabolic breakdown.

  • Increased plasma exposure (AUC): The drug may remain in the bloodstream for a longer period.

  • Longer half-life (t½): It may take longer for the body to eliminate half of the drug.

  • Decreased clearance: The rate at which the drug is removed from the body may be reduced.

These changes can potentially lead to a more favorable dosing regimen and an improved therapeutic index.

Pharmacokinetic Profile of Non-Deuterated Ofloxacin

The following table summarizes the key pharmacokinetic parameters of non-deuterated ofloxacin based on various studies in healthy adult volunteers.

Pharmacokinetic ParameterValueConditions
Cmax (Maximum Plasma Concentration) 1.416 - 10.7 µg/mLFollowing a single oral dose of 200-600 mg.[1][2][3]
Tmax (Time to Cmax) 1 - 2 hoursFollowing oral administration.[1][2][4]
AUC (Area Under the Curve) 14.545 µg·h/mLFollowing a 200 mg oral dose.[1]
Half-life (t½) 5 - 8 hoursFollowing oral administration.[4][5][6]
Bioavailability >98%Compared to an oral solution.[5]
Volume of Distribution (Vd) 1.5 L/kg[5]
Total Clearance 251 mL/min[5]
Renal Clearance ~80% of total clearanceOfloxacin is primarily eliminated by the kidneys.[7]

Experimental Protocols for a Comparative Pharmacokinetic Study

The following outlines a typical experimental protocol for a pharmacokinetic study in rats, which could be adapted to compare deuterated and non-deuterated ofloxacin.

Study Design

A parallel-group study design is recommended. Healthy Wistar or Sprague-Dawley rats of a specific sex and age range would be randomly assigned to two groups:[8]

  • Group 1 (Reference): Receives non-deuterated ofloxacin.

  • Group 2 (Test): Receives deuterated ofloxacin.

Animals should be fasted overnight before drug administration but allowed access to water.

Drug Administration

Ofloxacin and its deuterated counterpart would be administered orally via gavage at a predetermined dose (e.g., 20 mg/kg).[9]

Blood Sampling

Blood samples (approximately 0.5 mL) would be collected from the retro-orbital plexus or another appropriate site at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The samples would be collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma samples should be stored at -20°C or lower until analysis.

Bioanalytical Method

Plasma concentrations of ofloxacin and deuterated ofloxacin would be determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometry detection.[10][11][12][13]

  • Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting ofloxacin from plasma.[11][14]

  • Chromatographic Conditions: A C18 reverse-phase column is typically used for separation. The mobile phase composition would be optimized to achieve good separation of the analyte from endogenous plasma components.

  • Detection: Fluorescence detection offers high sensitivity for ofloxacin.[11][13] LC-MS/MS would provide even greater sensitivity and selectivity, which is particularly useful for distinguishing between the deuterated and non-deuterated forms.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal would be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

  • Elimination half-life (t½)

  • Clearance (CL/F)

  • Volume of distribution (Vd/F)

Statistical analysis (e.g., t-test or ANOVA) would be performed to compare the pharmacokinetic parameters between the deuterated and non-deuterated ofloxacin groups.

Workflow for Pharmacokinetic Comparison

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase cluster_outcome Outcome Animal_Model Animal Model Selection (e.g., Rats) Dosing_Groups Randomization into Groups (Deuterated vs. Non-deuterated) Animal_Model->Dosing_Groups Drug_Admin Oral Administration of Ofloxacin Formulations Dosing_Groups->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis for Drug Quantification Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental Analysis) LC_MS_Analysis->PK_Modeling Stat_Comparison Statistical Comparison of PK Parameters (Cmax, AUC, t½) PK_Modeling->Stat_Comparison Report Comparative PK Profile and Report Generation Stat_Comparison->Report

Caption: Workflow for a comparative pharmacokinetic study.

References

Deuterated vs. Structural Analog Internal Standards: A Comparative Guide for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. Internal standards are indispensable in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for correcting variations during sample preparation and analysis.[1] This guide provides an objective, data-supported comparison between the two most common types of internal standards: deuterated (stable isotope-labeled) standards and non-deuterated structural analogs.

The ideal internal standard should mimic the physicochemical properties and behavior of the target analyte throughout the entire analytical process, from extraction to detection.[2] Deuterated internal standards, where hydrogen atoms are replaced by their stable isotope deuterium, are chemically almost identical to the analyte.[3] Structural analogs, while similar in structure, are not isotopically labeled and can exhibit different behaviors, potentially compromising results.[1]

Theoretical Advantages of Deuterated Standards

Deuterated standards are widely considered the "gold standard" because their properties are nearly identical to the analyte of interest.[3] This similarity allows them to more effectively compensate for two major sources of analytical variability:

  • Sample Preparation and Extraction Efficiency : Deuterated standards have virtually the same extraction recovery as the analyte. Any physical loss of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the deuterated standard, ensuring the analyte-to-IS ratio remains constant.

  • Matrix Effects in Mass Spectrometry : The most significant advantage is the correction for matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] Because a deuterated standard co-elutes perfectly with the analyte, it experiences the same degree of ion suppression or enhancement at the same moment, allowing for accurate normalization of the analyte's signal.[3][4] Structural analogs, however, often have slightly different retention times and are affected differently by matrix components, which can lead to less accurate quantification.[1]

Experimental Data: Performance Comparison

Experimental evidence consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.

A study on the marine anticancer agent Kahalalide F in plasma provides a clear example. The use of a structural analog internal standard resulted in a significant negative bias and lower precision compared to the stable isotope-labeled (SIL) internal standard. The SIL standard produced results that were much closer to the true value with less variability.[5]

Internal Standard TypeMean Bias (%)[5]Standard Deviation (%)[5]
Structural Analog -3.28.6
Deuterated (SIL) +0.37.6

Table 1: Comparison of accuracy (mean bias) and precision (standard deviation) for the quantification of Kahalalide F in plasma using a structural analog versus a deuterated internal standard. The deuterated standard shows significantly higher accuracy (closer to 0% bias) and improved precision (lower standard deviation).

Similarly, in the therapeutic drug monitoring of the immunosuppressant sirolimus, a deuterium-labeled internal standard (SIR-d3) resulted in consistently lower interpatient assay imprecision (CV%) compared to a structural analog, desmethoxyrapamycin (DMR).[1] This highlights the enhanced robustness and reliability of assays employing deuterated standards.

Analyte ConcentrationImprecision (CV%) with Structural Analog[1]Imprecision (CV%) with Deuterated Standard[1]
Low 8.55.2
Medium 7.14.5
High 6.84.1

Table 2: Comparison of interpatient assay imprecision for sirolimus quantification. The deuterated internal standard consistently yields a lower coefficient of variation (CV%), indicating higher precision across different patient samples.

Experimental Protocols

To illustrate the practical application, below are representative protocols for a bioanalytical assay and for the evaluation of matrix effects.

Protocol 1: Quantification of a Drug in Human Plasma

This protocol outlines a typical sample preparation procedure for quantifying a drug in plasma using a deuterated internal standard and LC-MS/MS.

Materials:

  • Human plasma samples, calibration standards, and quality controls (QCs).

  • Deuterated internal standard stock solution.

  • Protein precipitation solution (e.g., cold acetonitrile with 0.1% formic acid).[3]

Methodology:

  • Sample Thawing: Thaw frozen plasma samples, standards, and QCs at room temperature and vortex to ensure homogeneity.[1]

  • Internal Standard Spiking: Pipette 50 µL of each sample, standard, or QC into a microcentrifuge tube. Add 10 µL of the deuterated internal standard spiking solution (at a fixed concentration) to each tube and vortex.[2]

  • Protein Precipitation: Add 150 µL of cold acetonitrile solution to each tube to precipitate plasma proteins.[2]

  • Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantitative Evaluation of Matrix Effects

This post-extraction spike protocol is used to quantify the extent of ion suppression or enhancement and to verify that the deuterated IS is adequately compensating for these effects.[4]

Methodology:

  • Prepare Three Sample Sets: [4]

    • Set A (Neat Solution): Spike the analyte and deuterated IS into the final reconstitution solvent (e.g., mobile phase). This represents 100% response without matrix.

    • Set B (Post-Spike Matrix): Extract blank plasma using the method described above. Spike the analyte and deuterated IS into the final, clean extract. This measures the effect of the matrix on the analyte signal.

    • Set C (Pre-Spike Matrix): Spike the analyte and deuterated IS into the blank plasma before the extraction process. This measures the combined effect of extraction recovery and matrix effects.

  • Data Analysis: Calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.[4]

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A) [4]

    • An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[4]

    • By comparing the MF of the analyte to the MF of the deuterated IS, one can confirm that both are affected similarly, validating the standard's ability to correct for matrix effects.

Workflow and Logic

The use of an internal standard is an integral part of the bioanalytical workflow. The diagram below illustrates the process, showing the critical point at which the internal standard is introduced to track the analyte through sample processing and analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Calculate Analyte/IS Ratio) LCMS->Data Quant Final Concentration Calculation Data->Quant

References

A Comparative Performance Analysis: (R)-Ofloxacin-d3 vs. 13C-Labeled Ofloxacin as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ofloxacin, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards: (R)-Ofloxacin-d3 and 13C-labeled ofloxacin, supported by established principles in bioanalytical chemistry and experimental data from analogous compounds.

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This mimicry allows for the accurate correction of variations that can occur throughout the analytical process. While both deuterated (this compound) and carbon-13 labeled (13C-labeled ofloxacin) standards are designed for this purpose, subtle but significant differences in their performance can impact the quality of quantitative data.

Key Performance Differences: A Head-to-Head Comparison

The primary distinction in performance between deuterated and 13C-labeled internal standards lies in their chromatographic behavior and susceptibility to isotopic effects. These differences can have a cascading impact on the accuracy of correcting for matrix effects, a common challenge in the analysis of complex biological samples.

FeatureThis compound (Deuterated)13C-Labeled OfloxacinRationale & Implications for Ofloxacin Analysis
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1][2]Co-elutes perfectly with the unlabeled ofloxacin.[3][4]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time means the internal standard may experience a different matrix environment than the analyte, leading to incomplete correction for ion suppression or enhancement.[5][6] For complex matrices like plasma or urine, 13C-labeled ofloxacin is more likely to experience the exact same matrix effects as the native analyte, resulting in more accurate quantification.
Isotopic Stability Generally stable, but deuterium atoms on certain positions can be susceptible to back-exchange with hydrogen atoms in the solvent, particularly under specific pH conditions.[1]Carbon-13 isotopes are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.While the deuterium atoms in this compound are on a methyl group and generally stable, the potential for exchange, however small, can compromise data integrity over time or under certain analytical conditions. 13C-labeling provides greater assurance of isotopic stability.
Matrix Effect Compensation May not always fully correct for matrix effects due to potential chromatographic separation from the analyte.[5][6]Provides superior compensation for matrix effects due to identical chromatographic behavior.[7]Studies on other compounds have shown that even minor chromatographic shifts with deuterated standards can lead to significant errors in quantification due to differential matrix effects.[2] 13C-labeled standards, by co-eluting, are exposed to the identical ionic environment as the analyte, enabling more reliable correction.
Accuracy and Precision Can provide acceptable accuracy and precision, but may be compromised in the presence of significant matrix effects.Generally yields higher accuracy and precision, especially in complex matrices.[8]The improved correction for matrix effects and consistent co-elution of 13C-labeled standards typically translate to lower coefficients of variation (CV%) and bias in quantitative results.
Cost and Availability Generally more readily available and less expensive to synthesize.[3]Synthesis can be more complex and costly, potentially limiting availability.The choice may be influenced by budgetary constraints and the availability of the specific labeled compound. However, for pivotal studies such as clinical trials or regulatory submissions, the higher initial cost of a 13C-labeled standard may be justified by the enhanced data quality and robustness.

Experimental Protocols

While a direct head-to-head study for ofloxacin was not identified, the following outlines a general experimental protocol for the quantitative analysis of ofloxacin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted to compare the performance of this compound and 13C-labeled ofloxacin.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound or 13C-labeled ofloxacin) to each sample, except for blank matrix samples.

  • Precipitation: Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical for the separation of fluoroquinolones.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for ofloxacin.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for ofloxacin and the respective internal standards.

      • Ofloxacin: e.g., m/z 362.2 → 318.2

      • This compound: e.g., m/z 365.2 → 321.2

      • 13C-labeled Ofloxacin (e.g., 13C3): e.g., m/z 365.2 → 321.2

Data Analysis and Performance Evaluation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Recovery: Assess the extraction recovery by comparing the peak area of the analyte from a pre-spiked sample to that of a post-spiked sample.[9]

  • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte in a post-spiked extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[10] A value close to 100% indicates minimal matrix effect.

  • Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations.

Visualizing the Workflow and Rationale

To further clarify the experimental logic and the underlying principles of choosing an appropriate internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (this compound or 13C-Ofloxacin) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: Experimental workflow for ofloxacin quantification.

G cluster_ideal Ideal Scenario: 13C-Labeled Ofloxacin cluster_potential_issue Potential Issue: this compound cluster_consequence Consequence of Chromatographic Shift Analyte1 Ofloxacin IS1 13C-Ofloxacin Analyte2 Ofloxacin IS2 This compound Analyte2->IS2 Chromatographic Shift ME Differential Matrix Effects IS2->ME Error Inaccurate Quantification ME->Error

Caption: Logical relationship of co-elution and accuracy.

Conclusion and Recommendation

While this compound can be a suitable internal standard for the quantification of ofloxacin, particularly in less complex matrices or when methods are thoroughly validated, the scientific literature strongly supports the superiority of 13C-labeled internal standards for achieving the highest levels of accuracy and robustness in bioanalytical assays.[3][4] The key advantage of 13C-labeled ofloxacin is its ability to perfectly co-elute with the native analyte, thereby providing more effective compensation for matrix effects, which are a primary source of variability and inaccuracy in LC-MS/MS-based quantification.

For researchers, scientists, and drug development professionals, the choice between this compound and 13C-labeled ofloxacin should be guided by the specific requirements of the study. For routine analyses where high throughput and lower cost are priorities, a deuterated standard may be adequate. However, for pivotal studies, such as those supporting regulatory submissions or requiring the highest degree of data integrity, the investment in a 13C-labeled ofloxacin internal standard is strongly recommended to minimize analytical uncertainty and ensure the most reliable and defensible quantitative results.

References

A Comparative Guide to Regulatory Expectations for Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, the accurate quantification of drug and metabolite concentrations in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] A cornerstone of these guidelines is the appropriate use of internal standards (IS) to ensure the accuracy and precision of quantitative data.[4] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are universally recommended by major regulatory agencies when using mass spectrometry (MS) detection due to their ability to effectively compensate for variability during sample processing and analysis.[5][6]

This guide provides a comparative overview of the regulatory expectations for SIL-ISs, supported by experimental data and detailed protocols for key validation experiments, to assist researchers, scientists, and drug development professionals in navigating the regulatory maze and ensuring the generation of robust and reliable bioanalytical data.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards?

An ideal internal standard should have physicochemical properties as close to the analyte of interest as possible to mimic its behavior throughout the analytical process, including extraction, chromatography, and ionization.[7] SIL-ISs, where one or more atoms in the analyte molecule are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard because they are chemically identical to the analyte, differing only in mass.[8][9] This near-perfect analogy allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][5]

Comparison of Stable Isotope-Labeled Internal Standards: Deuterium (²H) vs. Carbon-13 (¹³C)

While both deuterium and carbon-13 labeled standards are widely used, their performance can differ due to the "isotope effect."[8] The significant mass difference between hydrogen and deuterium can sometimes lead to altered physicochemical properties, potentially causing the deuterated standard to behave differently from the unlabeled analyte during chromatography.[6][8] In contrast, the smaller relative mass difference between ¹³C and ¹²C results in negligible physicochemical differences, making ¹³C-labeled standards a superior choice for many applications.[4][9][10]

Table 1: Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureDeuterated (e.g., Analyte-d₃)¹³C-Labeled (e.g., Analyte-¹³C₆)Rationale & Supporting Data
Chemical & Physical Similarity High, but not identical to the analyte.Virtually identical to the analyte.The larger mass difference between Deuterium (²H) and Protium (¹H) can lead to slight changes in properties like lipophilicity. ¹³C has a smaller relative mass difference to ¹²C, resulting in negligible physicochemical differences.[4][8]
Chromatographic Co-elution Prone to chromatographic separation from the analyte (isotopic shift), often eluting slightly earlier.[5][10]Co-elutes perfectly with the analyte.The larger mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase. Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[7][10]
Matrix Effect Compensation Generally good, but can be variable.Excellent.Any chromatographic shift in the deuterated standard can lead to it being in a slightly different matrix environment as it enters the mass spectrometer. Co-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte.[5][7]
Isotopic Stability Generally high, but potential for back-exchange (H/D scrambling) in certain conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).[7][10]High, not susceptible to exchange.The ¹³C-label is incorporated into the carbon skeleton, making it highly stable and not prone to exchange under typical analytical conditions.[7][10]
Cost & Availability Generally lower cost and more widely available.Can be more expensive and have longer synthesis lead times.The synthesis of ¹³C-labeled compounds can be more complex and require specialized starting materials.[9][10]

Table 2: Representative Bioanalytical Method Validation Data

The following data is representative of typical acceptance criteria for a validated LC-MS/MS method as per regulatory guidelines. A method employing a ¹³C-labeled IS is expected to meet these criteria more robustly and with less variability than one using a deuterated IS.

ParameterQC LevelAcceptance CriteriaRepresentative Data (¹³C-IS)Representative Data (Deuterated IS)
Within-Run Accuracy (%RE) LLOQ± 20%-2.5%-8.0%
Low, Mid, High± 15%1.8%4.5%
Within-Run Precision (%CV) LLOQ≤ 20%4.2%9.5%
Low, Mid, High≤ 15%3.5%7.8%
Between-Run Accuracy (%RE) LLOQ± 20%-1.5%-6.5%
Low, Mid, High± 15%2.2%5.0%
Between-Run Precision (%CV) LLOQ≤ 20%5.5%11.2%
Low, Mid, High≤ 15%4.8%9.1%
Matrix Factor (IS-Normalized) Low, High0.8 - 1.20.980.85
Freeze-Thaw Stability (%RE) Low, High± 15%-3.1%-5.8%
Bench-Top Stability (%RE) Low, High± 15%-2.4%-4.2%
Long-Term Stability (%RE) Low, High± 15%-4.0%-6.5%

%RE = Percent Relative Error, %CV = Percent Coefficient of Variation, LLOQ = Lower Limit of Quantitation

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on established regulatory guidelines and best practices.

Accuracy and Precision Assessment

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).[11][12]

Methodology:

  • Prepare Samples: Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[11] These should be prepared from a stock solution independent of that used for the calibration standards.

  • Within-Run Analysis: Analyze a set of calibration standards and at least five replicates of each QC level in a single analytical run.[11]

  • Between-Run Analysis: Repeat the within-run assessment on at least two additional, separate days.

  • Calculations: Determine the concentrations of the QC samples using the calibration curve from the respective run. Calculate the percent relative error (%RE) for accuracy and the percent coefficient of variation (%CV) for precision for each QC level.[11]

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to alter the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[13][14][15]

Methodology:

  • Prepare Sample Sets:

    • Set A: Blank biological matrix from at least six different sources is extracted, and then the analyte and SIL-IS are spiked into the post-extraction supernatant.

    • Set B: A neat solution (e.g., mobile phase) is spiked with the analyte and SIL-IS at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculations:

    • Calculate the Matrix Factor (MF) for the analyte and the SIL-IS for each matrix source:

      • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • An IS-Normalized MF close to 1 indicates that the SIL-IS is effectively compensating for the matrix effect.[7]

Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term)

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[16][17]

Methodology:

  • Prepare Samples: Use QC samples at low and high concentrations.

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles.[18] A typical cycle involves freezing at -20°C or -80°C for at least 12 hours followed by thawing unassisted at room temperature.[17]

  • Bench-Top Stability: Leave QC samples at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature for a duration that covers the expected sample storage period.

  • Analysis and Acceptance Criteria: Analyze the stability samples against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Biological Matrix with SIL-IS and Analyte (for Calibrators & QCs) or just SIL-IS (for Unknowns) p2 Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Chromatographic Separation p3->a1 a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/SIL-IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

G cluster_method Bioanalytical Method Validation cluster_IS Internal Standard Performance Accuracy Accuracy Precision Precision Stability Stability MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Selectivity Selectivity Selectivity->Accuracy LLOQ LLOQ LLOQ->Accuracy LLOQ->Precision CoElution Co-elution CoElution->MatrixEffect Impacts IS_Stability IS Stability IS_Stability->Stability Relates to IS_Purity Isotopic Purity IS_Purity->Accuracy Affects

Caption: Logical relationships between key parameters in bioanalytical method validation.

Conclusion and Recommendation

The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[19] While deuterated internal standards are widely used and can be acceptable, ¹³C-labeled standards are demonstrably superior in terms of their physicochemical similarity to the analyte, leading to more robust and accurate analytical methods.[7][10] For applications demanding the highest levels of accuracy and reliability, particularly in support of regulatory submissions, the investment in ¹³C-labeled internal standards is strongly recommended. By adhering to the guidelines set forth by regulatory agencies and thoroughly validating the bioanalytical method, researchers and scientists can generate robust data to support the development of new medicines.

References

Safety Operating Guide

Proper Disposal of (R)-Ofloxacin-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of (R)-Ofloxacin-d3, a deuterated form of the fluoroquinolone antibiotic Ofloxacin, is paramount in research and development settings to ensure personnel safety, prevent environmental contamination, and adhere to regulatory standards. Although not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), it is a pharmaceutical compound with unknown potency, necessitating careful handling and disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile glovesInspect for tears or punctures before use.
Eye Protection Safety glasses or gogglesConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Lab Coat Standard laboratory coatTo protect from potential splashes and contamination.
Ventilation Chemical fume hoodAll handling and disposal procedures should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1]

In the event of exposure, consult the material safety data sheet (MSDS) and seek medical attention.[1] First aid measures include rinsing the affected area with plenty of water and removing contaminated clothing.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1][2]

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and related chemical waste.

    • Ensure the container is made of a compatible material, especially if the waste is in a solution with organic solvents.[2]

  • Waste Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste".[2]

    • The label must clearly identify the contents, including "this compound" and any solvents used.[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Alternatively, excess and expired materials can be offered to a licensed hazardous material disposal company.[1] The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with an appropriate solvent.

    • Dispose of the rinsate as hazardous waste along with the this compound waste.

    • Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional protocols.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[1]

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended personal protective equipment.[1]

  • Contain the Spill: Prevent the spread of the solid material. For larger spills, especially in a solvent, contact your institution's EHS department for assistance.

  • Clean-up: Carefully sweep or scoop up the spilled solid material and place it in the designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Dispose of Clean-up Materials: All materials used for clean-up, such as contaminated paper towels and gloves, must be disposed of as hazardous waste.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Collect Waste in Labeled Container ppe->segregate store Store Waste Securely segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs incineration Professional Disposal (Incineration) contact_ehs->incineration decontaminate Decontaminate Empty Containers incineration->decontaminate dispose_container Dispose of Clean Container decontaminate->dispose_container end End dispose_container->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (R)-Ofloxacin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-Ofloxacin-d3, a deuterated form of the fluoroquinolone antibiotic Ofloxacin. While some safety data sheets (SDS) for the non-deuterated form and related compounds suggest it is not classified as hazardous, it is crucial to treat all research chemicals with a high degree of caution. This compound is a pharmaceutical-related compound of unknown potency, necessitating stringent safety protocols.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following PPE is recommended for handling this compound, based on available safety data for ofloxacin and its derivatives.[1][2]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[2] Protective clothing or a lab coat should also be worn.[2]Prevents direct skin contact with the compound.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a P3 filter.[2]Protects the respiratory system from inhalation of fine particles.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to prevent dust formation.[2]

  • Ensure that safety showers and eyewash stations are readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood, ensuring it is clean and uncluttered.

  • Weighing and Transfer: When weighing the solid form, do so within the fume hood to contain any dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the compound. Avoid creating dust clouds.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • General Practices:

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not ingest or inhale the substance.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Protect the compound from light.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a fluoroquinolone antibiotic, it should be treated as hazardous chemical waste.[3][4]

Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and related fluoroquinolone waste.[3]

  • The container should be made of a material compatible with the waste (e.g., if in solution, compatible with the solvent).[3]

Labeling:

  • All waste containers must be accurately labeled with "Hazardous Waste."[3]

  • The label must clearly identify the contents, including "this compound" and any solvents used.[3]

Disposal Method:

  • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1][3]

  • Do not dispose of this chemical down the drain or in regular trash.[3]

Spill Cleanup:

  • In case of a spill, prevent the spread of the material.[3]

  • Wear appropriate PPE during cleanup.

  • Clean the spill area with an appropriate solvent and decontaminating solution.[3]

  • Dispose of all cleanup materials (e.g., contaminated paper towels, gloves) as hazardous waste.[3]

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh handling_transfer Transfer to Container handling_weigh->handling_transfer handling_dissolve Prepare Solution (if applicable) handling_transfer->handling_dissolve post_clean Clean Work Area handling_dissolve->post_clean disposal_collect Collect Waste in Labeled Container handling_dissolve->disposal_collect post_wash Wash Hands Thoroughly post_clean->post_wash post_wash->disposal_collect disposal_store Store for Licensed Disposal disposal_collect->disposal_store

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ofloxacin-d3
Reactant of Route 2
Reactant of Route 2
(R)-Ofloxacin-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。